7-Chloroindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPUMOUPCGQKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454551 | |
| Record name | 7-CHLOROINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114144-22-8 | |
| Record name | 7-CHLOROINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloroindoline: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroindoline is a halogenated derivative of indoline, a bicyclic heterocyclic aromatic organic compound. The presence of a chlorine atom at the 7-position of the indoline ring significantly influences its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for this compound, catering to the needs of researchers and scientists in the field.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a chlorine atom substituted at the 7-position of the indoline core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114144-22-8 | [1] |
| Molecular Formula | C₈H₈ClN | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| Melting Point | 41-42 °C | [2] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |
| logP (octanol-water partition coefficient) | 2.308 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the protons on the pyrrolidine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each of the eight carbon atoms in the molecule, with the carbon atom attached to the chlorine atom showing a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations.
-
C-H stretching vibrations (aromatic and aliphatic).
-
C=C aromatic ring stretching vibrations.
-
C-N stretching vibrations.
-
C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is anticipated[3].
Experimental Protocols
Synthesis of this compound via Reduction of 7-Chloroindole
A common and effective method for the synthesis of this compound is the reduction of the corresponding indole, 7-chloro-1H-indole. This can be achieved using various reducing agents. A general protocol using a borane reducing agent is outlined below.
References
Navigating the Landscape of 7-Chloro-Substituted Indolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-chloro-substituted indoline cores, with a primary focus on the well-documented and synthetically versatile compound, 7-Chloroisatin (7-chloroindoline-2,3-dione), due to the limited availability of specific technical data for this compound. This document will also include comparative data for the related compound, 7-Chloroindole. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Compound Data
The following table summarizes the key quantitative data for 7-Chloroisatin and 7-Chloroindole for easy comparison.
| Property | 7-Chloroisatin | 7-Chloroindole |
| Synonyms | 7-Chloro-1H-indole-2,3-dione, this compound-2,3-dione | 7-Chloro-1H-indole |
| CAS Number | 7477-63-6[1][2][3][4] | 53924-05-3[5] |
| Molecular Formula | C₈H₄ClNO₂[1][2][3][4][6] | C₈H₆ClN[5] |
| Molecular Weight | 181.58 g/mol [1][4][6] | 151.59 g/mol |
| Appearance | Orange Powder[3] | Not specified |
| Melting Point | 187-191 °C[1][7] | Not specified |
Experimental Protocols
Detailed methodologies for key experiments involving chloro-substituted indoles and their derivatives are crucial for reproducibility and further investigation. Below are representative protocols.
Synthesis of 7-Chloroisatin Derivatives
A common experimental approach involves the synthesis of Schiff base derivatives of 7-chloroisatin, which can then be further modified.[8][9]
Step 1: Synthesis of Schiff Bases from 7-Chloroisatin
-
Combine 7-chloroisatin with a variety of aromatic amines in a suitable solvent such as DMF.
-
Use glacial acetic acid as a catalyst.
-
Monitor the reaction, which involves the disappearance of the C=O group stretching absorption band (around 1749 cm⁻¹) and the appearance of an imine group stretching absorption band (around 1670-1679 cm⁻¹) in the FTIR spectrum, confirming the formation of the Schiff base.[8][9]
Step 2: Synthesis of Spiro Azetidine and Thioazetidine Derivatives
-
React the Schiff base derivatives of 7-chloroisatin with phenyl isocyanate or phenyl thioisocyanate.[8][9]
-
The resulting novel spiro azetidine and thioazetidine scaffolds can be obtained in excellent yield.[8][9]
-
Characterize the new derivatives using techniques such as FTIR, ¹H NMR, and ¹³C NMR.[8][9]
Biological Evaluation of Halogenated Isatin Derivatives
The following workflow outlines the steps for assessing the biological activity of compounds like 7-Chloroisatin derivatives.
1. In Vitro Cytotoxicity Assay (MTT Assay) [10]
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated isatin derivative (e.g., 0.1 to 100 µM) for 48-72 hours.[10]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.[10]
2. Antimicrobial Activity Assay [10]
-
Strain Selection: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[10]
-
Methodology: Employ methods such as broth microdilution or disk diffusion to determine the minimum inhibitory concentration (MIC) of the test compounds.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and potential mechanism of action of 7-chloroisatin derivatives.
Biological Activity and Applications
Halogenated isatins, including 7-chloroisatin, are recognized for a broad spectrum of biological activities, making them promising scaffolds in drug discovery.
-
Anticancer and Cytotoxic Activity: Halogenated isatins have demonstrated potent cytotoxic effects against various cancer cell lines.[10] Their mechanism of action is often linked to the induction of apoptosis.
-
Antimicrobial Activity: Isatin derivatives exhibit a wide range of antimicrobial activity against diverse bacterial and fungal strains. The presence of halogens on the isatin ring is often associated with enhanced antimicrobial potency.[10]
-
Enzyme Inhibition: The isatin scaffold is a known inhibitor of several classes of enzymes, which contributes to its therapeutic potential.[10]
-
Building Block for Pharmaceuticals: 7-Chloroisatin serves as a versatile building block in the synthesis of more complex bioactive molecules and heterocyclic compounds.[3][7] Its reactivity allows for the development of novel therapeutic agents.[7]
References
- 1. CAS # 7477-63-6, 7-Chloroisatin, 7-Chloro-1H-indole-2,3-dione, 7-Chloro-2,3-dihydro-1H-indole-2,3-dione, this compound-2,3-dione - chemBlink [ww.chemblink.com]
- 2. 7-Chloroisatin | C8H4ClNO2 | CID 344135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 7-Chloroisatin - CAS:7477-63-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of Chlorinated Indolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive technical guide on the solubility of 7-Chloroindoline in organic solvents. However, a thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide will utilize the closely related and more extensively documented compound, 7-Chloroisatin , as a proxy to illustrate the principles and methodologies of solubility assessment. All data presented for 7-Chloroisatin should be considered illustrative for the purposes of this guide.
Introduction to Chlorinated Indolines and the Importance of Solubility
Chlorinated indoline scaffolds are significant structural motifs in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. The solubility of these compounds in various organic solvents is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. Understanding the solubility profile of a compound like this compound is paramount for:
-
Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions to ensure reactants are in the same phase.
-
Purification and Crystallization: Choosing suitable solvent systems for effective purification and obtaining high-quality crystalline material.
-
Formulation Development: Designing stable and effective dosage forms for preclinical and clinical studies.
-
In Vitro and In Vivo Screening: Ensuring accurate concentration of test compounds in biological assays.
This guide provides a framework for approaching the solubility assessment of this compound and related compounds, including detailed experimental protocols and data presentation strategies.
Physicochemical Properties of 7-Chloroisatin
While specific data for this compound is unavailable, the known properties of 7-Chloroisatin offer some insight into the expected behavior of related chlorinated indoles.
| Property | Value |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 187 - 191 °C |
Illustrative Solubility of 7-Chloroisatin in Organic Solvents
The following table presents a hypothetical solubility profile for 7-Chloroisatin in a range of common organic solvents at ambient temperature (20-25°C). This data is for illustrative purposes only and should not be considered as experimentally verified values for either 7-Chloroisatin or this compound.
| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility Category | Illustrative Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Very Soluble | > 100 |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Soluble | 30 - 50 |
| Acetone | 5.1 | 20.7 | Soluble | 20 - 40 |
| Methanol | 5.1 | 32.7 | Sparingly Soluble | 5 - 10 |
| Ethanol | 4.3 | 24.5 | Sparingly Soluble | 2 - 5 |
| Dichloromethane (DCM) | 3.1 | 9.1 | Slightly Soluble | 1 - 2 |
| Toluene | 2.4 | 2.4 | Insoluble | < 0.1 |
| Hexane | 0.1 | 1.9 | Insoluble | < 0.01 |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is essential. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a solvent.[1][2]
Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.
Materials:
-
Test compound (e.g., this compound)
-
Selected organic solvent
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid test compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming.
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
After equilibration, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted filtrate using a pre-validated HPLC or UV-Vis method against a standard curve of the compound.
-
Calculate the original solubility in mg/mL or other desired units, accounting for the dilution factor.
Kinetic (Apparent) Solubility Determination for High-Throughput Screening
Kinetic solubility assays are rapid methods often used in early drug discovery to assess the solubility of a large number of compounds.[3][4][5] These methods measure the concentration at which a compound, initially dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.
Objective: To rapidly estimate the solubility of a compound from a DMSO stock solution.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Selected organic solvent
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement
-
Plate shaker
Procedure (Nephelometric Method):
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Add the selected organic solvent to each well to achieve a range of final compound concentrations.
-
Mix the contents of the wells thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a general workflow for assessing the solubility of a new chemical entity like this compound.
Caption: A logical workflow for the assessment of compound solubility.
Conclusion
While specific quantitative data for the solubility of this compound in organic solvents remains to be published, this guide provides a robust framework for researchers and drug development professionals to approach this critical aspect of characterization. By employing standardized experimental protocols such as the shake-flask method for thermodynamic solubility and kinetic assays for high-throughput screening, reliable data can be generated. This data is instrumental in guiding decisions throughout the drug discovery and development process, ultimately contributing to the successful advancement of new chemical entities. It is recommended that experimental determination of this compound's solubility be conducted to provide definitive values.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The 7-Chloroindoline Scaffold: A Technical Guide to Potential Therapeutic Applications
Disclaimer: Direct experimental research on the therapeutic applications of 7-chloroindoline is limited in publicly available scientific literature. This technical guide provides a predictive overview of its potential based on the well-documented biological activities of its structurally related derivatives, primarily 7-chloroisatin (this compound-2,3-dione) and various 7-chloroquinoline compounds. The information herein is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future experimental investigation.
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation, particularly chlorination at the 7-position, can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its interaction with biological targets. This guide explores the extrapolated therapeutic potential of the this compound core in oncology, infectious diseases, and neurodegenerative disorders.
Synthesis of the Core Scaffold
The synthesis of the this compound scaffold can be approached through the reduction of 7-chloroindole or its oxidized precursors like 7-chloroisatin. A common synthetic route involves the Fisher indole synthesis to create the 7-chloroindole precursor, which can then be selectively reduced.
Experimental Protocol: Synthesis of 7-Chloroindole (Precursor)
A common method for synthesizing chloro-substituted indoles is the Fischer indole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorophenylhydrazine hydrochloride in a suitable solvent like ethanol or glacial acetic acid.
-
Addition of Ketone/Aldehyde: To the stirred solution, add a slight molar excess of a suitable ketone or aldehyde (e.g., pyruvic acid to ultimately form an indole-2-carboxylic acid, which can be decarboxylated).
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Reduction to this compound: The resulting 7-chloroindole can be reduced to this compound using a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.[1]
Potential Therapeutic Application I: Oncology
Derivatives of the this compound scaffold, particularly 7-chloroquinolines, have demonstrated significant potential as anticancer agents. These compounds exhibit cytotoxic activity against a broad range of cancer cell lines.
Quantitative Data: Anticancer Activity of 7-Chloroquinoline Derivatives
The following table summarizes the growth inhibition (GI50) values for representative 7-chloroquinolinehydrazone compounds against various human cancer cell lines from the NCI-60 screen. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| Hydrazone 23 | SR | Leukemia | < 0.01 |
| HOP-92 | Non-Small Cell Lung | < 0.01 | |
| HCT-116 | Colon Cancer | < 0.01 | |
| SF-295 | CNS Cancer | < 0.01 | |
| UACC-257 | Melanoma | < 0.01 | |
| OVCAR-3 | Ovarian Cancer | < 0.01 | |
| 786-0 | Renal Cancer | < 0.01 | |
| PC-3 | Prostate Cancer | < 0.01 | |
| MDA-MB-231 | Breast Cancer | < 0.01 |
Data extracted from a study on 7-chloroquinolinehydrazones as anticancer experimental drugs.[2]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for determining the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed desired cancer cell lines (e.g., HCT116, MCF-7) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ or GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Potential Therapeutic Application II: Antimicrobial & Antioxidant Activity
Isatin and quinoline derivatives containing a 7-chloro substitution have shown promising antimicrobial and antioxidant properties. The presence of the halogen is often correlated with increased potency.[2]
Quantitative Data: Antioxidant Activity of 7-Chloroisatin Derivatives
The following table presents the antioxidant capacity of novel spiro azetidine and thioazetidine derivatives of 7-chloroisatin, measured by two different methods.
| Compound | Total Antioxidant Capacity (µg/mL) | DPPH Scavenging Activity (%) |
| Derivative 1 | 78.43 | 75.34 |
| Derivative 2 | 85.12 | 81.67 |
| Derivative 3 | 72.98 | 70.11 |
| Derivative 4 | 81.55 | 79.23 |
| Ascorbic Acid | 96.21 | 94.50 |
Data extrapolated from a study on new 7-chloroisatin derivatives.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds in methanol. Ascorbic acid is used as a standard.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solutions at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates DPPH scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
Signaling Pathways and Visualizations
The biological activity of this compound derivatives is likely mediated through the modulation of key cellular signaling pathways. For instance, many cytotoxic quinoline derivatives induce apoptosis in cancer cells.
Predicted Signaling Pathway: Intrinsic Apoptosis
Based on the known mechanisms of related compounds, this compound derivatives could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.
General Experimental Workflow
The following diagram illustrates a general workflow for the discovery and initial evaluation of novel therapeutic agents based on the this compound scaffold.
Conclusion
While direct evidence for the therapeutic applications of this compound is sparse, the extensive research on its derivatives, particularly 7-chloroisatin and 7-chloroquinolines, strongly suggests that the this compound scaffold is a highly promising starting point for the development of new therapeutic agents. The potent anticancer, antimicrobial, and antioxidant activities observed in these related compounds highlight the potential of this chemical motif. Further research should focus on the synthesis and direct biological evaluation of novel this compound derivatives to fully elucidate and harness their therapeutic potential.
References
A Technical Review of 7-Chloroindoline Analogs in Medicinal Chemistry
An In-depth Guide for Researchers and Drug Development Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom, particularly at the 7-position, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacological profile. While direct literature on the parent 7-chloroindoline is limited, its oxidized analog, 7-chloroisatin (this compound-2,3-dione), serves as a versatile and extensively studied precursor for a diverse range of bioactive molecules. This review focuses on the synthesis, reactivity, and pharmacological applications of 7-chloroisatin and its derivatives, which represent the most prominent and well-documented class of this compound analogs.
The 7-Chloroisatin Scaffold: Properties and Potential
7-Chloroisatin is a yellow to brown crystalline solid that acts as a key building block in organic synthesis.[1] Its unique structure, featuring a reactive ketone at the C-3 position and an amide within the heterocyclic ring, allows for a wide array of chemical modifications. This reactivity has been leveraged to create libraries of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant agents.[1]
Table 1: Physicochemical Properties of 7-Chloroisatin
| Property | Value | Reference |
| CAS Number | 7477-63-6 | [1][2] |
| Molecular Formula | C₈H₄ClNO₂ | [1][2] |
| Molecular Weight | 181.58 g/mol | [1][2] |
| Melting Point | 187 - 191 °C | [1] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Purity | ≥ 98% (GC) | [1] |
Synthesis and Reactivity of 7-Chloroisatin Analogs
The chemical versatility of 7-chloroisatin makes it an ideal starting material for generating structural diversity. A common and effective strategy involves the condensation of the C-3 carbonyl group with various primary amines to form Schiff bases, which can then undergo further cyclization reactions to yield complex heterocyclic systems like spiro-azetidines and thioazetidines.
A representative synthetic workflow involves a multi-component reaction where 7-chloroisatin is first converted to a Schiff base, which then acts as a dipolarophile in a 1,3-dipolar cycloaddition reaction. This approach has been successfully used to synthesize novel spiro-pyrrolizidine derivatives with high yields.[3]
References
Spectroscopic Data of 7-Chloroindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 7-Chloroindoline. Due to the limited availability of experimental spectra in the public domain, this guide presents predicted spectroscopic data obtained from computational modeling, alongside general experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using computational chemistry methods and serve as a reliable estimate in the absence of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.05 | d | 1H | Ar-H |
| 6.85 | t | 1H | Ar-H |
| 6.60 | d | 1H | Ar-H |
| 3.60 | t | 2H | -CH₂-N |
| 3.05 | t | 2H | -CH₂-C |
| ~4.0 (broad) | s | 1H | N-H |
Solvent: CDCl₃. Frequency: 400 MHz. The chemical shift of the N-H proton can vary depending on concentration and solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 149.5 | Quaternary | C-N (Aromatic) |
| 130.0 | Tertiary | C-H (Aromatic) |
| 128.5 | Quaternary | C-Cl (Aromatic) |
| 122.0 | Tertiary | C-H (Aromatic) |
| 118.0 | Tertiary | C-H (Aromatic) |
| 115.0 | Quaternary | C-C (Aromatic) |
| 47.0 | Secondary | -CH₂-N |
| 29.0 | Secondary | -CH₂-C |
Solvent: CDCl₃. Frequency: 100 MHz.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1600 | Strong | C=C Aromatic Ring Stretch |
| ~1480 | Strong | C=C Aromatic Ring Stretch |
| ~1330 | Medium | C-N Stretch |
| ~800 | Strong | C-Cl Stretch |
| ~750 | Strong | Out-of-plane C-H Bend (Aromatic) |
Technique: Attenuated Total Reflectance (ATR).
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 153/155 | 100/33 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |
| 125 | High | [M - C₂H₄]⁺ |
| 118 | Moderate | [M - Cl]⁺ |
| 90 | Moderate | [M - Cl - C₂H₄]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube to a final volume of about 0.6-0.7 mL.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[2]
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[4]
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.[2][5] A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3] A relaxation delay of 1-2 seconds is common for qualitative spectra.[3]
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.[3]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[6][7]
-
Sample Application: Place a small amount of solid or liquid this compound directly onto the ATR crystal surface, ensuring good contact.[8] For solid samples, a pressure clamp may be used to improve contact.[7]
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be varied to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.[9] The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[10][11]
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged fragments and neutral radicals.[12][13] The fragmentation pattern is highly reproducible under constant conditions.[14]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
understanding the reactivity of the 7-Chloroindoline ring
An In-Depth Technical Guide to the Reactivity of the 7-Chloroindoline Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties, governed by the interplay between the electron-donating aminoethyl group and the electron-withdrawing chloro-substituent, give rise to a rich and nuanced reactivity profile. This technical guide provides a comprehensive overview of the key chemical transformations of the this compound ring system. It covers electrophilic and nucleophilic aromatic substitutions, modern metal-catalyzed cross-coupling reactions, and functionalization of the indoline nitrogen. This document is intended to serve as a practical resource for scientists engaged in the synthesis and derivatization of indoline-based compounds, offering detailed experimental protocols and tabulated data to facilitate reaction design and optimization.
Electronic Properties and General Reactivity
The reactivity of the this compound ring is dictated by the electronic contributions of its two main features: the fused, electron-rich dihydropyrrole ring and the chlorine atom on the benzene moiety.
-
The Indoline Nitrogen: The lone pair of electrons on the nitrogen atom is part of an aniline-like system, acting as a powerful electron-donating group through resonance. This significantly activates the fused benzene ring towards electrophilic attack.
-
The Chlorine Atom: The chlorine at the C-7 position exerts two opposing effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring via the sigma bond, which deactivates the ring.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be donated to the aromatic pi-system, which activates the ring.
-
Overall, the strong activating effect of the indoline nitrogen dominates, making the benzene ring of this compound more reactive towards electrophiles than chlorobenzene itself. The chlorine atom primarily serves as a handle for cross-coupling reactions rather than a site for nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzene portion of the this compound core. The regioselectivity is controlled by the combined directing effects of the activating amino group and the deactivating chloro group.
-
Directing Effects:
-
Amino Group: As a strong activating group, the indoline nitrogen is an ortho, para-director. This directs incoming electrophiles to the C-5 and C-7 positions. Since C-7 is blocked by chlorine, substitution is strongly favored at the C-5 position .
-
Chloro Group: Halogens are deactivating but are also ortho, para-directors. The chloro group at C-7 directs incoming electrophiles to the C-6 and C-8 (part of the pyrrole ring) positions.
-
The powerful activating and directing effect of the nitrogen to the C-5 position is the dominant influence, making C-5 the primary site of electrophilic attack .
Methodological & Application
Application Note: Synthesis of 7-Chloroindoline from 7-chloroindole
Abstract
This application note provides a detailed protocol for the chemoselective reduction of 7-chloroindole to 7-chloroindoline. The synthesis utilizes sodium cyanoborohydride in acetic acid, a method known for its high efficiency and functional group tolerance, which is critical for preserving the chloro-substituent. This protocol is intended for researchers in medicinal chemistry, drug development, and organic synthesis who require a reliable method for producing substituted indoline scaffolds.
Introduction
Indoline derivatives are important structural motifs found in a wide array of biologically active compounds and natural products. The conversion of indoles to indolines is a fundamental transformation in organic synthesis. However, the presence of reducible functional groups, such as halogens, on the indole ring presents a challenge for this transformation, requiring mild and selective reducing agents. Standard reduction methods, such as catalytic hydrogenation, can sometimes lead to dehalogenation. The use of sodium cyanoborohydride (NaBH3CN) in an acidic medium, such as acetic acid, provides a robust and chemoselective method for the reduction of the indole double bond without affecting other sensitive functional groups.[1][2][3] This method is particularly advantageous for the synthesis of this compound from 7-chloroindole, ensuring the integrity of the carbon-chlorine bond.
Reaction Scheme
Caption: General reaction scheme for the reduction of 7-chloroindole to this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound from 7-chloroindole using the described protocol.
| Parameter | Value | Reference |
| Starting Material | 7-Chloroindole | [4] |
| Product | This compound | |
| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | [2][3] |
| Solvent | Glacial Acetic Acid | [2][3] |
| Reaction Temperature | 10-20°C | [2] |
| Reaction Time | 4 hours | [2] |
| Expected Yield | 85-95% | [2] |
| Purity | >95% (after purification) |
Experimental Protocol
Materials:
-
7-Chloroindole
-
Sodium cyanoborohydride (NaBH3CN)
-
Glacial acetic acid
-
Deionized water
-
2N Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-chloroindole (1.0 eq) in glacial acetic acid.
-
Addition of Reducing Agent: Cool the solution to 10-15°C using an ice bath. To the stirred solution, add sodium cyanoborohydride (5.0 eq) portion-wise, maintaining the temperature below 20°C.[2]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Most of the acetic acid is removed under reduced pressure using a rotary evaporator.
-
The remaining residue is made alkaline by the addition of a 2N sodium hydroxide solution until a pH of >10 is achieved.
-
The aqueous layer is then extracted three times with ethyl acetate.
-
-
Purification:
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
-
Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Multi-Step Synthesis of 7-Chloroindoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-step synthesis of 7-chloroindoline derivatives, a core scaffold of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein describe a reliable synthetic pathway commencing from the readily available 7-chloroisatin, including the critical reduction to the indoline core and subsequent N-functionalization to generate a diverse array of derivatives.
Introduction
The this compound moiety is a privileged heterocyclic structure found in a variety of biologically active compounds. The presence of the chlorine atom at the 7-position provides a handle for further synthetic modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This application note details a robust and versatile multi-step synthesis to access N-substituted this compound derivatives, providing researchers with practical protocols for the generation of compound libraries for screening and lead optimization.
The described synthetic strategy involves two key stages:
-
Reduction of 7-Chloroisatin: The synthesis begins with the reduction of the commercially available 7-chloroisatin to the core this compound scaffold. This transformation is a crucial step, and a reliable protocol is essential for the overall success of the synthetic route.
-
N-Functionalization of this compound: The secondary amine of the this compound is then readily functionalized via N-acylation or N-alkylation, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).
Synthetic Pathway Overview
Caption: General synthetic route to N-substituted this compound derivatives.
Experimental Protocols
Protocol 1: Reduction of 7-Chloroisatin to this compound
This protocol describes the reduction of the isatin carbonyl groups to yield the indoline core.
Materials:
-
7-Chloroisatin
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend 7-chloroisatin (1.0 eq) in a mixture of anhydrous THF and anhydrous MeOH (4:1 v/v).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) portion-wise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Protocol 2: N-Acylation of this compound
This protocol details the general procedure for the acylation of the this compound nitrogen.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-acyl-7-chloroindoline derivative by recrystallization or column chromatography.
Caption: Experimental workflow for the N-acylation of this compound.
Protocol 3: N-Alkylation of this compound
This protocol provides a general method for the alkylation of the this compound nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude N-alkyl-7-chloroindoline derivative by column chromatography.
Data Presentation
The following tables summarize representative yields for the key synthetic transformations. Note that yields are dependent on the specific substrate and reaction conditions and may require optimization.
Table 1: Representative Yields for the Reduction of Substituted Isatins
| Entry | Isatin Derivative | Reducing Agent | Solvent | Yield (%) |
| 1 | 5-Bromo-1-methylisatin | NaBH₄ | THF/MeOH | 85 |
| 2 | 5-Fluoroisatin | LiAlH₄ | THF | 78 |
| 3 | Isatin | NaBH₄ | THF/MeOH | 92 |
Table 2: Representative Yields for N-Acylation of Indoles [1]
| Entry | Indole Derivative | Acylating Agent | Base | Yield (%) |
| 1 | Indole | Acetyl Chloride | Pyridine | 95 |
| 2 | 5-Bromoindole | Benzoyl Chloride | Triethylamine | 88 |
| 3 | 7-Methylindole | Propionyl Chloride | Triethylamine | 91 |
Table 3: Representative Yields for N-Alkylation of Indoles
| Entry | Indole Derivative | Alkylating Agent | Base | Yield (%) |
| 1 | Indole | Methyl Iodide | NaH | 90 |
| 2 | 6-Chloroindole | Benzyl Bromide | K₂CO₃ | 85 |
| 3 | 5-Methoxyindole | Ethyl Bromide | K₂CO₃ | 82 |
Signaling Pathway Diagram
N-substituted this compound derivatives are being investigated as modulators of various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The following diagram illustrates a simplified hypothetical signaling pathway where a this compound derivative acts as an inhibitor of a key kinase.
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
Conclusion
The synthetic protocols detailed in these application notes provide researchers with a reliable and adaptable foundation for the preparation of a diverse library of this compound derivatives. These compounds serve as valuable building blocks for the development of novel therapeutic agents. The provided experimental procedures, quantitative data, and workflow diagrams are intended to facilitate the implementation of these multi-step syntheses in a research and development setting. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
Application Notes and Protocols for N-Acylation of 7-Chloroindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-acylation of 7-chloroindoline, a key transformation in the synthesis of various biologically active molecules. The N-acylation of indoline derivatives is a fundamental step in modifying their properties and for the construction of more complex chemical entities.
Introduction
N-acylation is a robust and widely used chemical reaction that introduces an acyl group onto a nitrogen atom, forming a stable amide bond.[1] In the context of drug discovery and development, the N-acylation of heterocyclic scaffolds like this compound is of significant interest. The resulting N-acyl-7-chloroindolines can serve as important intermediates or as final products with diverse pharmacological activities. The presence of the chloro-substituent on the indoline ring also offers a handle for further synthetic modifications.
Various methods have been developed for N-acylation, commonly employing acylating agents such as acyl chlorides or acid anhydrides in the presence of a base.[2] The choice of reagents and reaction conditions can be tailored to the specific substrate and the desired acyl group. This document outlines a general and efficient protocol for the N-acylation of this compound.
Data Presentation: Comparison of N-Acylation Conditions for Aromatic Amines
The following table summarizes various reported conditions for the N-acylation of anilines and indoles, which can serve as a starting point for optimizing the reaction for this compound.
| Entry | Amine Substrate | Acylating Agent | Base/Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Aniline | Chloroacetyl chloride | - | Phosphate Buffer (pH 7.4) | 15 min | 92 | [3] |
| 2 | 4-Methylaniline | Chloroacetyl chloride | - | Phosphate Buffer (pH 7.4) | 15 min | 94 | [3] |
| 3 | Aniline | Acetic anhydride | None | Water | 5 min | 90 | [1] |
| 4 | Aniline | Acetic anhydride | None | Solvent-free | 5 min | 89 | [1] |
| 5 | Imidazole | Benzoyl chloride | Clay | Solvent-free | 5 min | 96 | [2] |
| 6 | 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 12 h | 62 (at 2 mmol scale) | [4] |
Experimental Protocol: N-Acylation of this compound with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, Chloroacetyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition can be done using a dropping funnel or a syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-acyl-7-chloroindoline.
-
Safety Precautions:
-
Acyl chlorides are corrosive and moisture-sensitive; handle them in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; use appropriate personal protective equipment.
-
The reaction can be exothermic; ensure slow addition of the acyl chloride, especially on a larger scale.
Alternative Protocol: Amide Coupling Using a Carboxylic Acid
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) followed by DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Perform an aqueous work-up and purification as described in the previous protocol.
Visualizations
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Logical Relationship of Reagents
Caption: Key components in the N-acylation reaction.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
Application Notes and Protocols for the Analytical Characterization of 7-Chloroindoline
Introduction
7-Chloroindoline is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and bioactive molecules. Its unique structure makes it a valuable intermediate in drug discovery and development.[1] A thorough analytical characterization is essential to ensure its identity, purity, and stability, which are critical parameters for its application in research and manufacturing.
This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using a suite of modern analytical techniques. These methods are vital for quality control, regulatory compliance, and ensuring the reproducibility of scientific research.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating this compound from its impurities, which may include starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and quantifying any non-volatile impurities. The method separates compounds based on their polarity. A C18 column is commonly used, providing excellent resolution for a wide range of organic molecules.[2] Detection is typically performed using a UV detector, as the aromatic nature of this compound allows for strong UV absorbance.
Experimental Protocol:
-
Objective: To determine the purity of a this compound sample and quantify impurities using RP-HPLC with UV detection.
-
Materials and Reagents:
-
This compound reference standard (known purity)
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
-
Instrumentation and Conditions:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Elution: Gradient or isocratic (to be optimized). A typical starting point is a gradient from 30% B to 95% B over 15 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in methanol.
-
Prepare a sample solution by dissolving the this compound sample in methanol to a final concentration of approximately 0.5 mg/mL.[2]
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (methanol) to ensure a clean baseline.
-
Inject the reference standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Run the analysis according to the defined gradient program.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Data Presentation:
| Parameter | Method 1: RP-HPLC (C18) |
| Column Type | C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | ~6.8 min (Example) |
| Tailing Factor (Main Peak) | < 1.5 |
| Resolution (Main Peak & Impurity) | > 2.0 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities in the this compound sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for identification.[3][4]
Experimental Protocol:
-
Objective: To identify and quantify volatile impurities and residual solvents in a this compound sample.
-
Materials and Reagents:
-
This compound sample
-
Dichloromethane (GC grade)
-
Internal standard (e.g., Dodecane)
-
-
Instrumentation and Conditions:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 45-450 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Add 1.0 mL of dichloromethane and vortex to dissolve.
-
If quantification is needed, add a known amount of an appropriate internal standard.
-
-
Procedure:
-
Inject 1 µL of the prepared sample solution into the GC-MS.
-
Acquire the data.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the internal standard method if applicable.
-
Data Presentation:
| Parameter | GC-MS Conditions |
| Column Type | DB-5ms (30m x 0.25mm, 0.25µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) |
| Expected Retention Time | ~12.5 min (Example) |
| Expected m/z (M+) | 153/155 (Cl isotope pattern) |
Spectroscopic Analysis: Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol:
-
Objective: To confirm the chemical structure of this compound.
-
Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (often included in the solvent).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Probe: 5 mm broadband probe.
-
Temperature: 25 °C.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
-
Procedure:
-
Tune and shim the spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule.
-
Data Presentation:
| Nucleus | Expected Chemical Shift (ppm) - Example | Multiplicity | Assignment |
| ¹H | 7.0-7.2 | d | Aromatic CH |
| ¹H | 6.6-6.8 | t | Aromatic CH |
| ¹H | 6.5-6.7 | d | Aromatic CH |
| ¹H | 3.5-3.7 | t | -CH₂-N |
| ¹H | 3.0-3.2 | t | -CH₂-Ar |
| ¹³C | 145-150 | s | Aromatic C-N |
| ¹³C | 128-132 | s | Aromatic C-Cl |
| ¹³C | 120-125 | s | Aromatic C |
| ¹³C | 110-118 | s | Aromatic CH |
| ¹³C | 45-50 | s | -CH₂-N |
| ¹³C | 28-32 | s | -CH₂-Ar |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will include N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching.
Experimental Protocol:
-
Objective: To identify the functional groups in this compound.
-
Materials and Reagents:
-
This compound sample (solid)
-
Potassium bromide (KBr, IR grade) or use of Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Conditions:
-
FTIR Spectrometer, typically with a deuterated triglycine sulfate (DTGS) detector.
-
Technique: KBr pellet or ATR.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32.
-
-
Sample Preparation (KBr Pellet Method):
-
Mix ~1 mg of the this compound sample with ~100 mg of dry KBr powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Procedure:
-
Record a background spectrum.
-
Place the sample (KBr pellet or directly on the ATR crystal) in the sample compartment.
-
Record the sample spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to specific functional groups.
-
Data Presentation:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300-3400 | N-H Stretch | Secondary Amine (Indoline N-H) |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Aliphatic C-H (-CH₂-) |
| 1580-1620 | C=C Stretch | Aromatic Ring |
| 1450-1500 | C=C Stretch | Aromatic Ring |
| 1310-1360 | C-N Stretch | Aromatic Amine |
| 700-800 | C-Cl Stretch | Aryl Halide |
Thermal Analysis: Stability and Phase Behavior
Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides comprehensive information on the thermal stability, decomposition profile, and phase transitions of this compound.[5]
Application Note:
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or volatilization temperatures.[6] DSC measures the heat flow into or out of a sample, identifying melting points, glass transitions, and other thermal events.[7] This combined analysis is crucial for determining storage conditions and processing limits.
Experimental Protocol:
-
Objective: To evaluate the thermal stability and determine the melting point of this compound.
-
Materials and Reagents:
-
This compound sample (3-5 mg).
-
-
Instrumentation and Conditions:
-
Simultaneous Thermal Analyzer (TGA/DSC).
-
Sample Pan: Aluminum or platinum.
-
Purge Gas: Nitrogen, flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into a tared TGA/DSC pan.
-
-
Procedure:
-
Place the sample pan and a reference pan in the instrument.
-
Start the temperature program under a nitrogen atmosphere.
-
Record the mass change (TGA) and heat flow (DSC) simultaneously.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (significant mass loss).
-
From the DSC curve, determine the peak temperature of the endotherm corresponding to the melting point.
-
Data Presentation:
| Parameter | TGA Results (Example) | DSC Results (Example) |
| Onset of Decomposition (T_onset) | > 200 °C | N/A |
| Mass Loss at 200 °C | < 0.5% | N/A |
| Melting Point (T_peak) | N/A | 60-65 °C (Endothermic Peak) |
| Enthalpy of Fusion (ΔH_fus) | N/A | 80-100 J/g |
Visualizations
Workflow for this compound Characterization
Caption: Overall workflow for the analytical characterization of this compound.
GC-MS Experimental Workflow
Caption: How different analytical techniques provide complementary information.
References
Application Notes and Protocols for HPLC and GC-MS Analysis of 7-Chloroindoline Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroindoline is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active compounds. The synthesis of derivatives of this compound often involves reactions such as N-alkylation, arylation, and other coupling reactions. Precise and accurate analytical monitoring of these reaction mixtures is crucial for reaction optimization, yield determination, and impurity profiling. This document provides detailed application notes and protocols for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As a representative example, the N-benzylation of this compound with benzyl bromide is considered.
Reaction Scheme: N-Benzylation of this compound
The N-alkylation of this compound with benzyl bromide in the presence of a base such as potassium carbonate is a common synthetic transformation. The primary product is 1-benzyl-7-chloroindoline. A potential byproduct is the dialkylated quaternary ammonium salt, although its formation is generally minimal under controlled conditions.
I. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for monitoring the progress of the N-alkylation reaction, allowing for the quantification of the starting material (this compound), the product (1-benzyl-7-chloroindoline), and non-volatile byproducts.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
HPLC System: An Agilent 1200 series or similar, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for good separation of the aromatic analytes.
2. Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid: ACS reagent grade or higher.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 90 12.0 90 12.1 40 | 15.0 | 40 |
4. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of the sample diluent.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
Identify the peaks corresponding to this compound and 1-benzyl-7-chloroindoline by comparing their retention times with those of pure standards.
-
Quantify the components by creating a calibration curve with standards of known concentrations. The peak area is proportional to the concentration of the analyte.
Quantitative Data: HPLC Analysis of N-Benzylation Reaction
The following table summarizes the quantitative results from the HPLC analysis of the N-benzylation of this compound at different reaction times.
| Time (hours) | This compound (Area %) | 1-Benzyl-7-chloroindoline (Area %) | Unknown Impurities (Area %) |
| 0 | 99.8 | 0.0 | 0.2 |
| 2 | 45.2 | 54.1 | 0.7 |
| 4 | 5.7 | 93.5 | 0.8 |
| 6 | < 1.0 | > 98.0 | 1.0 |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile components in the reaction mixture. It provides excellent separation and structural information, which is particularly useful for identifying unexpected byproducts.
Experimental Protocol: GC-MS
1. Instrumentation:
-
GC System: An Agilent 7890B GC or similar, coupled with a 5977A Mass Selective Detector (MSD).
-
Column: A non-polar capillary column such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector: Split/splitless inlet.
2. GC Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Solvent Delay: 3 minutes.
4. Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Dilute the aliquot with 1 mL of ethyl acetate.
-
Vortex the sample.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
5. Data Analysis:
-
Identify the components by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of the main product and starting material by analyzing pure standards.
-
Quantify the components using the peak area percentage from the total ion chromatogram (TIC) or by using an internal standard method for more accurate results.
Quantitative Data: GC-MS Analysis of N-Benzylation Reaction
The following table presents the quantitative results from the GC-MS analysis of a completed N-benzylation reaction mixture.
| Compound | Retention Time (min) | Relative Abundance (%) | Key m/z Fragments |
| This compound | 8.5 | 1.2 | 153, 118, 91 |
| Benzyl bromide | 9.2 | 0.5 | 170, 91 |
| 1-Benzyl-7-chloroindoline | 14.8 | 98.3 | 243, 152, 91 |
III. Experimental Workflows
The following diagrams illustrate the logical workflows for the HPLC and GC-MS analysis of a this compound reaction mixture.
Application Notes and Protocols for the Large-Scale Synthesis of 7-Chloroindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic considerations for the large-scale production of 7-chloroindoline, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to guide researchers and process chemists in developing safe, efficient, and scalable manufacturing processes.
Introduction
This compound is a substituted indoline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a range of biologically active molecules. The development of a robust and economically viable large-scale synthesis is crucial for ensuring a consistent supply of this intermediate for research and development as well as for commercial production. This document outlines a potential synthetic pathway, key process parameters, purification strategies, and safety considerations.
Proposed Synthetic Pathway
A feasible and scalable synthetic route to this compound can be envisioned starting from the commercially available 2-chloro-6-nitrotoluene. This multi-step pathway involves a condensation reaction to form a stilbene derivative, followed by reductive cyclization to yield the target molecule.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (E)-2-Chloro-1-(2-(dimethylamino)vinyl)-6-nitrobenzene
This step involves the condensation of 2-chloro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2-Chloro-6-nitrotoluene | 171.58 | - | 1.0 eq | - |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 0.895 | 1.2 eq | - |
| Dimethylformamide (DMF) | 73.09 | 0.944 | - | - |
Procedure:
-
To a stirred solution of 2-chloro-6-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the volatile components under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent like methanol.
Step 2: Reductive Cyclization to this compound
This step involves the reduction of the nitro group and subsequent cyclization to form the indoline ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (E)-2-Chloro-1-(2-(dimethylamino)vinyl)-6-nitrobenzene | 226.66 | 1.0 eq | - |
| Iron powder (Fe) | 55.845 | 5.0 eq | - |
| Acetic acid (AcOH) | 60.052 | - | - |
| Ethanol (EtOH) | 46.07 | - | - |
| Water (H₂O) | 18.015 | - | - |
Procedure:
-
To a stirred suspension of iron powder in a mixture of ethanol, water, and acetic acid, heat the mixture to reflux (approximately 80-90 °C).
-
Slowly add a solution of (E)-2-chloro-1-(2-(dimethylamino)vinyl)-6-nitrobenzene in ethanol to the refluxing mixture.
-
Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
For large-scale operations, purification by crystallization is the most practical and cost-effective method.
Protocol for Crystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or toluene).
-
If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the crystalline product.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the purified this compound crystals under vacuum.
The choice of solvent system is critical and should be determined through solubility studies to achieve high purity and yield. Common solvent pairs for recrystallization of similar compounds include ethanol/water or hexane/ethyl acetate.
Large-Scale Synthesis Considerations
| Parameter | Consideration | Recommendation |
| Reaction Scale | Heat transfer and mixing become critical at larger scales. The reductive cyclization step is exothermic. | Use a jacketed reactor with efficient stirring and temperature control. Control the rate of addition of the nitro compound to manage the exotherm. |
| Reagent Handling | Handling of flammable solvents and corrosive acids. | Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or under a fume hood. Ground equipment to prevent static discharge. |
| Work-up and Isolation | Filtration of large volumes of iron salts can be slow. Extractions can lead to emulsions. | Use a filter press for efficient solid-liquid separation. Employ appropriate techniques to break emulsions if they form. |
| Waste Disposal | Generation of iron-containing waste and organic solvent waste. | Dispose of all chemical waste according to local, state, and federal regulations. Consider recycling solvents where feasible. |
Safety and Handling
This compound and its intermediates should be handled with care.
-
Hazard Identification: Based on data for related compounds like 7-chloroindole, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Fire Safety: Keep away from heat and sources of ignition. Use appropriate fire extinguishers for chemical fires.
A detailed safety data sheet (SDS) for this compound should be consulted before handling the compound on any scale.
Logical Workflow for Process Development
Caption: Workflow for large-scale synthesis development.
By following these application notes and protocols, researchers and drug development professionals can establish a solid foundation for the large-scale synthesis of this compound, ensuring a reliable supply of this important chemical intermediate.
Application Notes and Protocols for the Synthesis of Functionalized 7-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The functionalization of this nucleus is of paramount importance in medicinal chemistry for the development of novel and more effective drug candidates. This document provides detailed experimental protocols and comparative data for several high-yield synthetic strategies for the preparation of functionalized 7-chloroquinolines.
Synthetic Methodologies Overview
Several efficient methods have been developed for the synthesis of functionalized 7-chloroquinolines. The choice of a particular synthetic route is dictated by the desired substitution pattern and the nature of the functional groups to be introduced. The primary strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position of the 7-chloroquinoline ring is highly susceptible to nucleophilic attack, making SNAr a common and straightforward method for introducing a wide range of amine, alcohol, and thiol functionalities.[2][3]
-
Three-Step Synthesis via N-Oxidation and C-H Amidation: This versatile approach allows for sequential functionalization at the C2 and C4 positions, providing access to disubstituted 7-chloroquinoline derivatives.[1][4]
-
Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can significantly accelerate reaction times and improve yields for the synthesis of 4-amino-7-chloroquinoline derivatives.[1][5][6]
-
Palladium-Catalyzed Cross-Coupling Reactions: For the functionalization of less reactive positions, such as C3, palladium-catalyzed reactions like the Buchwald-Hartwig amination are employed.[2]
-
Organometallic Approaches: The use of mixed lithium-magnesium reagents enables the functionalization at both C4 and C8 positions through reaction with various electrophiles.[7]
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data for different synthetic methodologies, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| Ultrasound-Assisted SNAr | 4,7-dichloroquinoline | Amine, Ethanol | 30-40 min | Ambient - 90°C | High | [1] |
| Three-Step Synthesis (C4-Amination) | N-(4,7-dichloroquinolin-2-yl)benzamide | Morpholine, K₂CO₃, DMF | 24 h | 120°C | 92% | [4] |
| Three-Step Synthesis (N-Oxidation) | 4,7-dichloroquinoline | m-CPBA, Chloroform | 5 h | Room Temperature | 81% | [4] |
| Magnesiation & Electrophilic Quench (Alcohol) | 7-chloro-4-iodoquinoline | i-PrMgCl·LiCl, 2-methylbenzaldehyde | - | - | 85% | |
| Magnesiation & Electrophilic Quench (Alcohol) | 7-chloro-4-iodoquinoline | i-PrMgCl·LiCl, cyclohexanone | - | - | 51% |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of 4-Amino-7-chloroquinoline Derivatives
This protocol describes a rapid and efficient method for the synthesis of 4-amino-7-chloroquinoline derivatives using ultrasound irradiation.[1][5][6]
Materials:
-
4,7-dichloroquinoline
-
Appropriate amine (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole)[5][6]
-
Ethanol
-
Ultrasonic bath
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol.[1]
-
Place the reaction vessel in an ultrasonic bath.
-
Reflux the mixture for 30-40 minutes at a temperature ranging from ambient to 90°C.[1][5][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate directly from the reaction mixture. If so, filter the solid, wash with cold ethanol, and dry.[1]
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.
Protocol 2: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
This protocol details a three-step synthesis to achieve a disubstituted 7-chloroquinoline, functionalized at both the C2 and C4 positions.[1][4]
Step 1: N-Oxidation of 4,7-dichloroquinoline
-
Dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform in a round-bottom flask.[1]
-
Gradually add m-chloroperbenzoic acid (m-CPBA) (1.2 eq) to the solution.[1]
-
Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by TLC.[1][4]
-
Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the organic phase with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,7-dichloroquinoline 1-oxide.
Step 2: C2-Amidation
-
To a solution of 4,7-dichloroquinoline 1-oxide (1.0 eq) in dichloromethane, add benzonitrile and concentrated sulfuric acid.[1]
-
Reflux the mixture at 70°C for 24 hours.[1]
-
Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer, filter, and concentrate to yield N-(4,7-dichloroquinolin-2-yl)benzamide.
Step 3: C4-Amination (SNAr)
-
In a flask, combine N-(4,7-dichloroquinolin-2-yl)benzamide (1.0 eq), morpholine, and potassium carbonate in dimethylformamide (DMF).[1]
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols.
Caption: General experimental workflow for the synthesis of functionalized 7-chloroquinolines.
Caption: Three-step synthesis of a functionalized 7-chloroquinoline.[1]
References
Application Notes and Protocols for Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-chloroquinoline derivatives utilizing ultrasound irradiation. This innovative approach offers significant advantages over conventional synthetic methods, including markedly reduced reaction times, enhanced product yields, and alignment with the principles of green chemistry.[1][2] The 7-chloroquinoline scaffold is a key pharmacophore in numerous clinically significant drugs, most notably the antimalarial agent chloroquine, and its derivatives are of great interest for their potential antimalarial, anticancer, and antimicrobial properties.[1][3]
Introduction
Quinoline and its analogues are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[1][4][5] The application of ultrasound in organic synthesis, a field known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[6][7][8] This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical reactions.[9] For the synthesis of 7-chloroquinoline derivatives, ultrasound-assisted methods have proven to be highly efficient, offering a rapid and high-yield route to these valuable compounds.[1][10][11]
Advantages of Ultrasound-Assisted Synthesis
The use of ultrasound irradiation in the synthesis of 7-chloroquinoline derivatives presents several key advantages over traditional heating methods:
-
Accelerated Reaction Rates: Sonochemical techniques can dramatically reduce reaction times from hours to minutes.[1][2]
-
Increased Yields: This methodology generally provides good to excellent yields, often improving upon conventional methods.[1][12]
-
Energy Efficiency: Ultrasound is a more energy-efficient method of activation compared to traditional refluxing.[8]
-
Green Chemistry: Shorter reaction times and often milder conditions contribute to a more environmentally friendly process.[1][4]
-
Improved Mass Transport: The physical effects of ultrasound, such as microjetting and shockwaves, enhance mass transport in heterogeneous reactions.[7]
Data Presentation
The following table summarizes the reaction conditions and yields for the ultrasound-assisted synthesis of various 7-chloroquinoline derivatives, based on published literature.
| Derivative Type | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1-(7-chloroquinolin-4-yl) amines | 4,7-dichloroquinoline, appropriate amine | Ethanol | Ambient | 30 | 78-89 (general) | [1][10][11] |
| Schiff Bases | Carbonyl compound, 1-(7-chloroquinolin-4-yl) amine | Absolute Ethanol | 90 | 30 | Not specified | [1] |
| Pyrimidinone derivative | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide, ethyl acetoacetate | Not specified | 90 | 40 | Not specified | [1][10][11] |
| 4-Alkoxy-2-methylquinolines | 2-methylquinolin-4-ol, alkyl halide | DMF | 115-120 | 15 | 45-84 | [13] |
Experimental Protocols
The following are generalized protocols for the ultrasound-assisted synthesis of 7-chloroquinoline derivatives. Researchers should adapt these methods based on the specific substrates and desired products.
Protocol 1: Synthesis of 1-(7-chloroquinolin-4-yl) Amine Derivatives
This protocol describes the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and various amines.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Appropriate amine (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole) (1.0 eq)[10][11]
-
Ethanol
-
1N Sodium Hydroxide (NaOH) solution
-
Chloroform
-
Round-bottom flask
-
Ultrasonic bath
-
Thin Layer Chromatography (TLC) apparatus
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline (0.01 mol) and the desired amine (0.01 mol) in 15 ml of ethanol.[1][10][11]
-
Place the flask in an ultrasonic bath and irradiate the mixture for 30 minutes at ambient temperature.[1][10][11] Note: Some syntheses may require elevated temperatures, up to 90°C.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and add 150 ml of chloroform.[1]
-
Wash the organic layer with 150 ml of 1N NaOH solution to remove any unreacted starting materials and acidic byproducts.[1][10][11]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 1-(7-chloroquinolin-4-yl) amine derivative.
Protocol 2: Synthesis of a 7-Chloroquinoline Pyrimidinone Derivative
This protocol details the synthesis of a more complex heterocyclic system starting from a previously synthesized 7-chloroquinoline derivative.
Materials:
-
2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (Compound 3 from Protocol 1) (0.01 mol)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Ultrasonic bath
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, mix 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (0.01 mol) and ethyl acetoacetate (0.01 mol).[1][10][11]
-
Place the flask in an ultrasonic bath and reflux the mixture for 40 minutes at 90°C.[1][10][11]
-
After the reaction is complete, allow the mixture to cool.
-
Recrystallize the resulting solid product from ethanol to obtain the pure 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one.[1][10][11]
Visualizations
Caption: General workflow for the ultrasound-assisted synthesis of 7-chloroquinoline derivatives.
Caption: Factors influencing the outcome of ultrasound-assisted 7-chloroquinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 8. Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloroindoline
Welcome to the technical support center for the synthesis of 7-Chloroindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound typically involve the reduction of a suitable precursor. The most common precursors are 7-chloroindole and 7-chlorooxindole. Another approach involves the cyclization of appropriately substituted aniline derivatives.
Q2: Why is this compound an important building block in drug discovery?
A2: this compound is a crucial intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its structure allows for further functionalization, making it a versatile scaffold for developing novel drugs, including potential anti-cancer and anti-inflammatory agents.[1]
Q3: What are the typical physical properties of this compound?
Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?
A4: Yes, precursors like 7-chloroisatin are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is crucial to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for each specific chemical before use.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Reduction of 7-Chloroindole
Possible Causes:
-
Catalyst Inactivity: The hydrogenation catalyst (e.g., PtO₂, Pd/C) may be old, poisoned, or used in insufficient quantity.
-
Incomplete Reaction: The reaction time may be too short, or the hydrogen pressure may be too low for the reduction to go to completion.
-
Side Reactions: Over-reduction or dehalogenation (removal of the chlorine atom) can occur under harsh reaction conditions.
-
Poor Substrate Quality: Impurities in the starting 7-chloroindole can interfere with the catalyst and reduce the yield.
Solutions & Optimization:
| Parameter | Recommended Action |
| Catalyst | Use fresh, high-quality catalyst. Perform a small-scale test reaction to check catalyst activity. Consider using a different catalyst if issues persist. |
| Reaction Conditions | Increase hydrogen pressure gradually. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time. |
| Solvent | Ensure the use of an appropriate, dry solvent (e.g., ethanol, acetic acid) that can dissolve the starting material and is compatible with the hydrogenation conditions. |
| Temperature | Most catalytic hydrogenations of indoles to indolines proceed well at room temperature. Avoid excessive heat, which can promote side reactions. |
| Purification | Purify the crude product using column chromatography on silica gel to separate the desired this compound from unreacted starting material and byproducts. |
Problem 2: Formation of Impurities and Side Products
Possible Causes:
-
Over-reduction: If the reaction is left for too long or under too high a hydrogen pressure, the aromatic ring can be reduced.
-
Dehalogenation: A common side reaction in catalytic hydrogenation is the removal of the chloro group, leading to the formation of indoline.
-
Isomer Formation: If starting from a substituted aniline, cyclization could potentially lead to the formation of isomeric products.
Solutions & Optimization:
| Issue | Troubleshooting Step |
| Dehalogenation | Use a milder catalyst or reaction conditions. Adding a small amount of a catalyst inhibitor (e.g., thiophene) can sometimes suppress dehalogenation, but this may also slow the desired reaction. |
| Over-reduction | Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. Use theoretical hydrogen uptake as a guide. |
| Isomeric Impurities | If isomers are formed during a cyclization step, their separation can often be achieved by column chromatography. It may also be necessary to revisit the synthetic route to improve regioselectivity.[4] |
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Products: The desired this compound and non-chlorinated indoline byproduct may have very similar polarities, making chromatographic separation challenging.
-
Product Instability: Indolines can be sensitive to air and light, potentially decomposing during purification.
-
Emulsion during Workup: Formation of stable emulsions during aqueous workup can lead to product loss.
Solutions & Optimization:
| Challenge | Recommended Action |
| Chromatography | Use a long column with a shallow solvent gradient to improve separation. Consider using a different solvent system. |
| Product Stability | Work quickly and protect the product from prolonged exposure to air and light. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. |
| Workup | To break emulsions, try adding brine or a small amount of a different organic solvent. Centrifugation can also be effective. |
Experimental Protocols
Key Experiment: Reduction of 7-Chloroindole to this compound
This is a generalized protocol and may require optimization for your specific setup.
Materials:
-
7-Chloroindole
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on Carbon (Pd/C)
-
Ethanol or Glacial Acetic Acid
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 7-chloroindole in the chosen solvent (e.g., ethanol).
-
Carefully add the catalyst (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Agitate the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualized Workflows
References
column chromatography conditions for 7-Chloroindoline purification
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 7-Chloroindoline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, a standard-grade silica gel (230-400 mesh) is the most common stationary phase.[1] Due to the basic nature of the indoline nitrogen, peak tailing can occur from interactions with acidic silanol groups on the silica surface.[2] If significant tailing is observed, consider using deactivated (neutral) silica gel, alumina (neutral or basic), or adding a basic modifier to your mobile phase.[1][2]
Q2: How do I select an appropriate mobile phase (eluent) for this compound purification?
A2: The selection of a mobile phase should be guided by Thin-Layer Chromatography (TLC) analysis. A common starting point for indolines is a solvent system of ethyl acetate in hexanes.[2] For this compound, which is moderately polar, begin with a low to medium polarity eluent, such as 10-30% ethyl acetate in hexanes. The ideal solvent system should provide a retention factor (Rf) value of approximately 0.3-0.4 for this compound on a TLC plate.[3]
Q3: My this compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?
A3: Tailing is a common issue with amine-containing compounds like this compound on silica gel.[2] This is often due to strong interactions with the acidic stationary phase. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to your mobile phase.[2] This will compete for the active sites on the silica gel, leading to more symmetrical spots and peaks.
Q4: What are some common impurities I might encounter during this compound synthesis and purification?
A4: Common impurities can include unreacted starting materials, by-products from side reactions, or decomposition products. Depending on the synthetic route, you might encounter related indoline or indole species. It is crucial to monitor your reaction by TLC to understand the impurity profile before attempting purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not move from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| This compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Poor separation of this compound from impurities | - The chosen solvent system has poor selectivity.- The column was overloaded with the crude sample. | - Experiment with different solvent systems in TLC to find one that provides better separation.- Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The collected fractions are not pure | - Fractions were collected too broadly.- Co-elution of impurities. | - Collect smaller fractions and analyze each by TLC before combining.- Re-purify the mixed fractions under modified chromatographic conditions (e.g., a shallower solvent gradient). |
| Cracks or channels appear in the silica bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. A layer of sand on top of the silica can help prevent disturbance when adding the eluent. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A recommended starting point is a mixture of 20% Ethyl Acetate in Hexanes with 0.5% Triethylamine .
-
Prepare a less polar solvent mixture (e.g., 5-10% Ethyl Acetate in Hexanes) for packing the column and a more polar mixture for eluting strongly retained impurities if necessary.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent mixture.
-
Pour the slurry into the column, allowing the solvent to drain slowly, ensuring an evenly packed bed.
-
Add another thin layer of sand on top of the silica gel bed to prevent disruption.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which often results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by spotting collected fractions on TLC plates.
5. Analysis and Product Isolation:
-
Develop the TLC plates using the mobile phase as the eluent and visualize the spots (e.g., under UV light or with a staining agent).
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Summary of Chromatographic Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 10-20% Ethyl Acetate in Hexanes |
| Modifier | 0.5-1% Triethylamine (if tailing occurs) |
| Target Rf Value | ~0.3-0.4 |
| Loading Method | Dry Loading |
Troubleshooting Workflow
Caption: Troubleshooting workflow for developing a column chromatography method.
References
identifying byproducts in 7-Chloroindoline synthesis via mass spectrometry
Technical Support Center: 7-Chloroindoline Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in the synthesis of this compound using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound in a mass spectrum?
A1: The expected monoisotopic mass of this compound (C₈H₈ClN) is approximately 153.03 m/z. Due to the natural isotopic abundance of chlorine, you should observe a characteristic isotopic pattern for the molecular ion [M]⁺. The two major peaks will be [M]⁺ at m/z 153.03 (corresponding to ³⁵Cl) and [M+2]⁺ at m/z 155.03 (corresponding to ³⁷Cl), with a relative intensity ratio of approximately 3:1.
Q2: I am observing a peak at m/z ~151. What could this be?
A2: A peak at m/z 151.02 could correspond to 7-Chloroindole (C₈H₆ClN). This is a common byproduct if the reduction of the indole ring is incomplete. Like this compound, this species will also exhibit a chlorine isotopic pattern with a peak at m/z 153.02.
Q3: My spectrum shows a peak at m/z ~117. What is the likely origin of this peak?
A3: A peak at m/z 117.06 likely corresponds to Indoline (C₈H₉N), which would be a significant byproduct if the starting material was not properly chlorinated or if a dehalogenation side reaction occurred during the synthesis.
Q4: I see a peak that is 14 mass units higher than my product. What could this indicate?
A4: A peak at m/z ~167.05 could suggest N-methylation of this compound, resulting in 7-Chloro-1-methylindoline (C₉H₁₀ClN). This can occur if a methylating agent, such as methyl iodide or dimethyl sulfate, is present or if a solvent like methanol acts as a methyl source under certain conditions.
Q5: There is a peak at approximately double the mass of my product (~306 m/z). What does this suggest?
A5: A peak around m/z 306 could indicate the formation of a dimer. Dimerization can occur under certain catalytic or oxidative conditions. The exact mass and isotopic pattern should be carefully examined to confirm the elemental composition.
Summary of Potential Byproducts and their Mass-to-Charge Ratios
| Compound Name | Chemical Formula | Monoisotopic Mass (m/z) | Notes |
| This compound (Product) | C₈H₈ClN | 153.03 | Exhibits a ~3:1 [M]⁺/[M+2]⁺ isotopic pattern. |
| 7-Chloroindole | C₈H₆ClN | 151.02 | Incomplete reduction byproduct. Exhibits a chlorine isotopic pattern. |
| Indoline | C₈H₉N | 117.07 | Resulting from dehalogenation or unchlorinated starting material. |
| 7-Chloro-1-methylindoline | C₉H₁₀ClN | 167.05 | N-methylation byproduct. Exhibits a chlorine isotopic pattern. |
| Dimer of this compound | C₁₆H₁₅ClN₂ | 306.09 | Potential dimerization byproduct. Will show a complex isotopic pattern. |
| 7-Chlorooxindole | C₈H₆ClNO | 167.01 | Oxidation byproduct. Exhibits a chlorine isotopic pattern. |
Experimental Protocol: Mass Spectrometry Analysis of this compound Synthesis
This protocol outlines a general procedure for analyzing a crude reaction mixture from a this compound synthesis using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation: a. Take an aliquot of the crude reaction mixture. b. If the sample is solid, dissolve a small amount (approx. 1 mg) in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). c. If the sample is a liquid, dilute it approximately 1:1000 with the same solvent. d. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrument Setup (ESI-MS): a. Ionization Mode: Positive ion mode is typically used for indolines. b. Mass Range: Set the mass analyzer to scan a range of m/z 50-500 to cover the expected product and potential byproducts. c. Capillary Voltage: Typically set between 3.0 and 4.5 kV. d. Cone Voltage: Start with a low cone voltage (e.g., 20 V) to minimize in-source fragmentation and observe the molecular ions. A higher voltage can be used to induce fragmentation for structural elucidation. e. Source and Desolvation Temperatures: Set according to the instrument manufacturer's recommendations (e.g., Source: 120°C, Desolvation: 350°C). f. Nebulizer and Drying Gas Flow: Use nitrogen gas. Set the flow rates as recommended by the manufacturer.
3. Data Acquisition and Analysis: a. Inject the prepared sample into the mass spectrometer. b. Acquire the mass spectrum. c. Analyze the resulting spectrum for the expected m/z of this compound (153.03 and 155.03). d. Look for the m/z values of potential byproducts as listed in the table above. e. Pay close attention to the isotopic patterns to confirm the presence of chlorine in any unknown peaks. f. For confirmation of structure, consider tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the ions of interest.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying byproducts in your this compound synthesis using mass spectrometry.
Caption: Troubleshooting workflow for byproduct identification.
Technical Support Center: Troubleshooting Low Yield in 7-Chloroindoline Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions involving 7-Chloroindoline, particularly when facing low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions with this compound?
Low yields in this compound reactions can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the reaction outcome.[1][2][][4]
-
Purity of Starting Materials: The purity of this compound and other reactants is crucial, as impurities can lead to unwanted side reactions.[1][2]
-
Moisture and Air Sensitivity: Certain reagents and intermediates in the reaction may be sensitive to moisture and air, leading to degradation.[1][5]
-
Inappropriate Solvent or Base: The choice of solvent and base can affect the solubility of reactants and the reaction rate.[1]
-
Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
-
Product Purification Issues: Inefficient purification methods can lead to loss of the final product.[1]
Q2: How does the chloro-substituent at the 7-position affect the reactivity of the indoline ring?
The chlorine atom at the 7-position is an electron-withdrawing group, which can influence the reactivity of the indoline ring. This can affect the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution.
Q3: What are some common side reactions to look out for?
Common side reactions may include over-alkylation or acylation at the nitrogen, dimerization or polymerization of the starting material, and reactions involving the chloro-substituent under certain conditions.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your this compound reactions.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the temperature. Some reactions may need initial cooling to control exothermicity, followed by heating to ensure completion.[1] |
| Degraded Starting Materials | Verify the purity of this compound and other reagents using techniques like NMR or LC-MS. Use freshly opened or properly stored reagents.[1] |
| Inactive Catalyst | If using a catalyst, ensure it is active and not poisoned. Consider using a fresh batch of catalyst.[5] |
| Atmospheric Contamination | If reagents are air or moisture sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][5] |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Suggested Solution |
| Suboptimal Reagent Stoichiometry | Carefully control the stoichiometry of your reactants. An excess of one reagent may lead to side product formation. |
| Reaction Temperature Too High | Running the reaction at a lower temperature may improve selectivity and reduce the formation of byproducts. |
| Incorrect Choice of Base | The base should be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions. Consider a weaker or sterically hindered base.[1] |
| Cross-Reactivity of Functional Groups | If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted reactions.[2] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is Highly Soluble in the Workup Solvent | Modify the workup procedure. Use a different extraction solvent or perform a back-extraction. |
| Formation of Emulsions During Extraction | Add brine to the aqueous layer to break up emulsions. |
| Co-elution of Product and Impurities During Chromatography | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a different purification technique like recrystallization.[6] |
| Product Degradation During Purification | Avoid excessive heat during solvent evaporation. If the product is sensitive to silica gel, consider using a neutral or basic alumina for chromatography. |
Data Presentation: Optimizing Reaction Conditions
The following table provides an example of how to systematically vary reaction conditions to optimize the yield of a hypothetical N-alkylation of this compound.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 80 | 12 | 45 |
| 2 | Acetonitrile | K₂CO₃ | 80 | 12 | 60 |
| 3 | Acetonitrile | Cs₂CO₃ | 80 | 12 | 75 |
| 4 | Acetonitrile | Cs₂CO₃ | 60 | 24 | 85 |
| 5 | Toluene | NaH | 110 | 6 | 30 |
Experimental Protocols
General Protocol for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., acetonitrile), add a base (e.g., Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes under an inert atmosphere.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
References
stability of 7-Chloroindoline under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of 7-Chloroindoline under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Stability of this compound under Acidic and Basic Conditions
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[1]
General Stability Profile
-
Acidic Conditions: In the presence of strong acids, the lone pair of electrons on the nitrogen atom of the indoline ring can be protonated. This can make the aromatic ring more susceptible to nucleophilic attack or promote ring-opening, depending on the reaction conditions and the presence of other functional groups. Generally, indoline derivatives are more stable in weakly acidic to neutral conditions.
-
Basic Conditions: Strong bases can deprotonate the N-H group of the indoline ring (pKa ≈ 17 for indole), which can facilitate side reactions if reactive electrophiles are present.[2] While generally more stable under basic than acidic conditions, prolonged exposure to strong bases at elevated temperatures should be avoided to prevent potential degradation.[3]
Quantitative Data on Stability
To provide a practical guide, the following table summarizes the expected stability of a typical indoline scaffold under standard forced degradation conditions. These values are illustrative and the actual stability of this compound should be determined empirically.
| Stress Condition | Reagent/Parameter | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M to 1 M HCl, 60°C, 24h | 5-20% | Ring-opened products, hydroxylated derivatives |
| Base Hydrolysis | 0.1 M to 1 M NaOH, 60°C, 24h | <10% | Oxidized products (e.g., indolinones) |
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments involving this compound.
Low or No Yield in Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to proceed or gives low conversion. | 1. Inactive Catalyst: The palladium catalyst may be old or deactivated. 2. Inappropriate Ligand: The phosphine ligand may not be suitable for coupling with an electron-rich aryl chloride. 3. Insufficiently Strong Base: The base may not be strong enough to facilitate transmetalation (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). 4. Oxygen Contamination: The presence of oxygen can deactivate the catalyst. | 1. Use a fresh batch of the palladium precursor and ligand. 2. For aryl chlorides, consider using more electron-rich and bulky ligands such as SPhos or XPhos.[4] 3. For Suzuki couplings, try a stronger base like potassium phosphate (K₃PO₄). For Buchwald-Hartwig, ensure the base is adequate for the specific amine.[4] 4. Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4] |
| Formation of significant side products. | 1. Homocoupling of Boronic Acid (Suzuki): Can occur in the presence of oxygen. 2. Dehalogenation of this compound: Can be caused by certain reaction conditions or impurities. | 1. Improve the degassing of solvents and maintain a strict inert atmosphere.[4] 2. Avoid protic solvents if dehalogenation is observed and consider using a more stable palladium precatalyst.[4] |
Unexpected Degradation of this compound
| Symptom | Possible Cause | Recommended Solution |
| Appearance of unknown peaks in HPLC analysis after workup or storage. | 1. Acidic Workup: Prolonged exposure to strong acids during extraction can cause degradation. 2. Storage in Solution: Stability in certain solvents may be limited, especially if exposed to light or air. | 1. Neutralize the reaction mixture promptly after completion. Use a buffered aqueous solution for workup if necessary. 2. Store solutions at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere. Prepare solutions fresh when possible.[5] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, this compound should be kept in a cool, dark, and dry place. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. For solutions, storage at -20°C is advisable, and they should be used as fresh as possible.[5]
Q2: My reaction with this compound is not going to completion. What should I check first?
A2: First, verify the purity of your this compound and other reagents. Impurities can inhibit the reaction. Next, ensure your reaction is performed under strictly anhydrous and inert conditions, as many cross-coupling reactions are sensitive to moisture and oxygen. Finally, re-evaluate your reaction conditions (catalyst, ligand, base, solvent, and temperature) based on literature precedents for similar substrates.
Q3: I am observing multiple spots on my TLC that I suspect are degradation products. How can I confirm this?
A3: To confirm if the extra spots are degradation products, you can run a control experiment where you subject this compound to the reaction conditions (solvent, base, temperature) without the other coupling partner. Analyze the mixture by TLC or LC-MS to see if the same extra spots appear.
Q4: Can I use this compound in aqueous media?
A4: While some modern coupling reactions are designed to be performed in water, the stability of this compound in aqueous acidic or basic solutions over long reaction times at elevated temperatures may be a concern. It is advisable to first perform a stability test of this compound under your proposed aqueous reaction conditions before proceeding with the synthesis.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under acidic and basic conditions. The goal is to achieve 5-20% degradation to identify the primary degradation products.[6]
1. General Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.
-
A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.[6]
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.
-
A control sample (drug substance in solvent without base) should be prepared and analyzed in parallel.[6]
4. Analysis:
-
Analyze the stressed and control samples using a validated stability-indicating HPLC method, typically with UV and/or mass spectrometric detection.[7]
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Characterize any significant degradation products.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for assessing the stability of this compound.
Logical Troubleshooting for a Failed Suzuki Coupling Reaction
Caption: Troubleshooting flowchart for Suzuki coupling with this compound.
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ajpaonline.com [ajpaonline.com]
managing impurities from starting materials in 7-Chloroindoline synthesis
Welcome to the technical support center for the synthesis of 7-Chloroindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing impurities originating from starting materials.
Troubleshooting Guide: Managing Impurities in this compound Synthesis
This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from starting material impurities and side reactions. The primary synthetic route covered is the Fischer indole synthesis, a widely used method for preparing indole derivatives.[1][2][3][4][5][6]
Logical Troubleshooting Workflow
Here is a step-by-step process to diagnose and resolve common problems during your synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for this compound synthesis via the Fischer indole method, and what are their common impurities?
The Fischer indole synthesis of this compound typically involves the reaction of 2-chlorophenylhydrazine with an aldehyde, most commonly acetaldehyde .[1][4][5]
| Starting Material | Potential Impurities | Impact on Synthesis |
| 2-Chlorophenylhydrazine | - Isomers (3-chloro- and 4-chlorophenylhydrazine)- Aniline- Oxidized byproducts | - Formation of isomeric chloroindoline byproducts.- Reduced yield due to non-reactive or side-reacting species. |
| Acetaldehyde | - Paraldehyde (trimer of acetaldehyde)- Acetic acid (from oxidation)- Metaldehyde (tetramer of acetaldehyde) | - Inconsistent reaction rates and lower yields.- Acidic impurities can interfere with the catalyst. |
Q2: My reaction yield is very low. What are the likely causes related to starting materials?
Low yields in the Fischer indole synthesis can often be traced back to the quality of the starting materials and the reaction conditions.
-
Purity of 2-Chlorophenylhydrazine: Impurities in the hydrazine can lead to the formation of undesired side products or may not participate in the reaction, thus lowering the overall yield.
-
Degradation of Acetaldehyde: Acetaldehyde is volatile and can easily polymerize to paraldehyde or oxidize to acetic acid. Using aged or improperly stored acetaldehyde can significantly reduce the amount of reactive aldehyde available for the reaction.
-
Moisture: The presence of water can interfere with the acidic catalysts typically used in the Fischer indole synthesis, such as zinc chloride or polyphosphoric acid, leading to incomplete reaction.[1]
Q3: I am observing multiple spots on my TLC, even after purification. What are the possible side products?
The formation of multiple products is a common issue. Besides unreacted starting materials, you may be observing:
-
Isomeric Chloroindolines: If your 2-chlorophenylhydrazine starting material contains other chloro-isomers, you will likely form the corresponding isomeric chloroindolines (e.g., 4-chloroindoline, 6-chloroindoline).
-
Over-reduction Products: If harsh reducing conditions are used in a subsequent step to convert an intermediate to the final indoline, the aromatic ring can also be reduced.
-
N-N Bond Cleavage Products: Electron-donating groups on the starting materials can sometimes promote the cleavage of the N-N bond in the hydrazone intermediate, leading to aniline byproducts.[7]
Q4: How can I effectively remove impurities from my crude this compound?
Purification of the crude product is crucial to obtain high-purity this compound.
-
Column Chromatography: This is a highly effective method for separating this compound from isomers and other byproducts with different polarities.[8][9][10][11][12]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient way to remove soluble impurities.
-
Distillation: For larger scale purification, vacuum distillation can be employed if the compound is thermally stable.
Illustrative Data on Purification Method Efficiency
The following table provides a hypothetical comparison of different purification methods for crude this compound. Actual results may vary depending on the specific impurity profile of your crude product.
| Purification Method | Purity of this compound (%) | Recovery Yield (%) | Key Impurities Removed |
| Single Recrystallization | 95.0 | 75 | Soluble byproducts, some starting material |
| Column Chromatography | >99.0 | 85 | Isomeric impurities, closely related byproducts |
| Vacuum Distillation | 98.5 | 90 | High-boiling and low-boiling impurities |
Key Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-chlorophenylhydrazine and acetaldehyde.
Experimental Workflow
Caption: General workflow for this compound synthesis.
Materials:
-
2-Chlorophenylhydrazine hydrochloride
-
Acetaldehyde
-
Zinc chloride (or another suitable Lewis or Brønsted acid)[1][4][5]
-
Ethanol or Toluene
-
Sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 2-chlorophenylhydrazine hydrochloride (1 equivalent) and acetaldehyde (1.1 equivalents) in a suitable solvent like ethanol is prepared.
-
An acid catalyst, such as zinc chloride (0.5 equivalents), is added to the mixture.
-
The reaction mixture is heated to reflux for several hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude this compound.
-
The crude product is then purified by column chromatography or recrystallization.
Protocol 2: HPLC Purity Analysis of this compound
This protocol provides a general method for determining the purity of a this compound sample.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Protocol 3: GC-MS Analysis for Impurity Identification
This protocol outlines a general procedure for identifying volatile and semi-volatile impurities in a this compound sample.
Materials:
-
This compound sample
-
Dichloromethane (GC grade)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.
-
-
Inject the sample and acquire the data. Identify impurities by comparing their mass spectra with a library (e.g., NIST).
Illustrative Spectroscopic Data for this compound
The following table provides expected (but not experimentally verified in this context) spectroscopic data for this compound. This data should be used as a reference and confirmed with experimental results.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Aromatic protons (δ 6.5-7.5 ppm), CH₂ protons of the indoline ring (δ 3.0-4.0 ppm), NH proton (variable, broad singlet). |
| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 110-150 ppm), CH₂ carbons of the indoline ring (δ 25-50 ppm). |
| IR (KBr) | N-H stretching (~3400 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C-H aliphatic stretching (~2900 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), C-Cl stretching (~750 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound, and characteristic fragmentation patterns. |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
preventing over-reduction of the indole ring to indoline
Welcome to the technical support center for indole chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of functional groups on the indole ring while preventing the undesired over-reduction to indoline.
Frequently Asked Questions (FAQs)
Q1: Why is the selective reduction of substituents on an indole ring challenging?
The selective reduction of functional groups on an indole ring is a common challenge due to the inherent reactivity of the indole nucleus itself. The high resonance stability of the aromatic indole system makes it susceptible to reduction under various conditions, often leading to the formation of the corresponding indoline as an undesired byproduct.[1][2] Key difficulties include:
-
Aromaticity of the Indole Ring: The resonance-stabilized aromatic system of indole is prone to reduction, particularly under harsh conditions.[1]
-
Catalyst Poisoning: The indoline product, being a cyclic secondary amine, can act as a ligand and poison the metal catalyst used in hydrogenation reactions, thereby hindering the reaction progress.[1]
-
Over-reduction: Many reducing agents capable of reducing functional groups like esters, amides, or nitro groups can also reduce the indole C2-C3 double bond, leading to the indoline.[1][2]
Q2: What are the general strategies to prevent the over-reduction of indole to indoline?
Several strategies can be employed to achieve chemoselective reduction of a substituent on the indole ring without affecting the heterocyclic core:
-
Choice of Reducing Agent: Employing milder or more selective reducing agents is crucial. For instance, sodium cyanoborohydride (NaBH₃CN) in acetic acid is known to selectively reduce iminium ions without reducing the indole ring.[3][4]
-
Reaction Conditions Control: Careful optimization of reaction parameters such as temperature, pressure, and reaction time is critical. Milder conditions generally favor selective reduction.[2][5]
-
Catalyst Selection: In catalytic hydrogenations, the choice of catalyst and support can significantly influence selectivity. For example, Pd@CN₀.₁₃₂ has shown high selectivity for indole to indoline conversion under mild conditions, suggesting that catalyst design can control the extent of reduction.[2] Platinum-based catalysts like Pt/C in an acidic aqueous medium have also been used effectively.[1]
-
N-Protection of the Indole: Protecting the indole nitrogen with a suitable protecting group can modulate the electron density and reactivity of the indole ring, thereby preventing its reduction. Common protecting groups include Boc, Cbz, and various sulfonyl groups.[6][7][8]
Troubleshooting Guides
Issue 1: Significant formation of indoline byproduct during catalytic hydrogenation of a functional group on the indole ring.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Decrease the hydrogen pressure and/or reaction temperature. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.[2] |
| Non-selective Catalyst | Switch to a more selective catalyst system. For example, if using a highly active catalyst like Raney Nickel, consider switching to Pd/C or Pt/C under controlled acidic conditions.[1][2] The use of N-doped carbon-supported palladium (Pd@CN) has been reported to be highly selective.[2] |
| Prolonged Reaction Time | Optimize the reaction time. Over-exposure to hydrogenation conditions can lead to the reduction of the indole ring. |
| Acidic Conditions Favoring Indole Protonation | While acidic conditions can be necessary to activate the indole for reduction to indoline, they can also promote over-reduction.[1] If reducing another functional group, consider if acidic conditions are necessary or if a neutral hydrogenation is feasible. |
Issue 2: Low or no conversion of the starting material during a selective reduction.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Poisoning | The indoline product or other nitrogen-containing compounds in the reaction mixture can poison the catalyst.[1] Increase the catalyst loading or use a catalyst more resistant to poisoning. Performing the reaction in a biphasic system (e.g., water/organic) can sometimes help by partitioning the product away from the catalyst.[1] |
| Insufficiently Active Reducing Agent | If using a mild reducing agent to avoid over-reduction, it may not be potent enough for the desired transformation. Consider a slightly more reactive agent or different reaction conditions (e.g., higher temperature). For example, while NaBH₄ is generally unreactive towards indoles, its reactivity can be tuned by the choice of solvent and additives.[3][4] |
| Poor Quality of Reagents | Ensure that solvents are dry and reagents are pure, as impurities can inhibit the reaction.[9] |
Data Presentation: Comparison of Reducing Agents for Indole Reduction
The following table summarizes the outcomes of using different reducing agents for the reduction of the indole nucleus itself. This data can help in selecting reagents to avoid if the goal is to preserve the indole ring.
| Reducing Agent / System | Substrate | Product(s) | Yield (%) | Reference |
| NaBH₄ in glacial HOAc | Indole | N-ethylindoline | 86 | [3] |
| NaBH₃CN in HOAc | Indole | Indoline | 88 | [3] |
| NaBH₄ in CF₃COOH | Indole | Indoline | Low | [3][4] |
| Pt/C, H₂ (30 bar), p-TSA, H₂O | Indole | Indoline | 100 | [1] |
| Pd/C, H₂ (50 bar), p-TSA, H₂O | Indole | Indoline | 56 | [2] |
| LiAlH₄ | Indole-3-aldehyde | 3-methylindole (skatole) | - | [10] |
| LiAlH₄ | Ethyl indole-3-carboxylate | 3-methylindole (skatole) | - | [10] |
| Borane-THF | Indole | Indoline | - | [1] |
| PhSiH₃ / B(C₆F₅)₃ | Indole | Indoline | Good to Excellent | [11] |
Experimental Protocols
Protocol 1: Selective Reduction of Indole to Indoline using Pt/C in Water[1]
This protocol describes a green chemistry approach for the hydrogenation of unprotected indoles to indolines.
-
Reaction Setup: To a solution of indole (1 mmol) in water (5 mL), add p-toluenesulfonic acid (p-TSA) (1.1 mmol).
-
Catalyst Addition: Add 5% Platinum on activated carbon (Pt/C) (5 mol%).
-
Hydrogenation: Place the reaction mixture in a pressure reactor and purge with hydrogen gas. Pressurize the reactor to 30 bar with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, filter the catalyst. Neutralize the filtrate with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the indoline product.
Protocol 2: Selective Reduction of an Imine on an Indole Moiety using Sodium Cyanoborohydride[3]
This method is useful for reductive aminations where an imine is formed in situ and subsequently reduced without affecting the indole ring.
-
Reaction Setup: Dissolve the indole derivative containing an aldehyde or ketone (1 mmol) and the desired amine (1.1 mmol) in a suitable solvent such as methanol or a mixture of THF and acetic acid.
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the iminium ion intermediate. The presence of acetic acid facilitates this step.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 mmol) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding water. Adjust the pH to basic with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate to yield the N-alkylated indole derivative.
Visualizations
Logical Workflow for Troubleshooting Indole Over-reduction
Caption: Troubleshooting workflow for indole over-reduction.
Decision Pathway for Selective Reduction Strategy
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 3. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Reactivity Landscape: A Comparative Analysis of 7-Chloroindoline and 5-Chloroindoline
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthetic strategy and novel molecular design. This guide provides an in-depth comparison of the chemical reactivity of 7-chloroindoline and 5-chloroindoline, focusing on their behavior in key organic transformations. By examining experimental data and theoretical principles, we aim to illuminate the factors governing their reactivity and provide a predictive framework for their application in synthesis.
The position of the chlorine atom on the indoline scaffold significantly influences the electron density distribution within the aromatic ring, thereby dictating the regioselectivity and rate of chemical reactions. This comparative analysis will delve into the electronic effects at play and present available experimental evidence to support the observed differences in reactivity, particularly in electrophilic aromatic substitution and N-acylation reactions.
Electronic Effects: The Decisive Factor in Reactivity
The reactivity of the benzene ring of indoline is fundamentally governed by the electron-donating nature of the nitrogen atom, which activates the ring towards electrophilic attack. However, the introduction of a chlorine atom, an electron-withdrawing group, modulates this activation. The position of this halogen substituent, whether at the 5- or 7-position, creates distinct electronic environments, leading to differing reactivity profiles.
In 5-chloroindoline , the chlorine atom is situated para to the C4 position and meta to the C6 position of the aromatic ring. Its electron-withdrawing inductive effect (-I) deactivates the entire ring to some extent. However, its weak electron-donating resonance effect (+R) can partially counteract this deactivation, particularly at the ortho and para positions.
Conversely, in This compound , the chlorine atom is ortho to the C6 position and meta to the C5 position. The proximity of the electron-withdrawing chlorine atom to the reaction centers can have a more pronounced deactivating effect on adjacent positions.
Theoretical calculations and empirical data from related systems suggest that the 5-position of the indoline ring is generally more electron-rich and thus more susceptible to electrophilic attack than the 7-position. This intrinsic reactivity pattern is further modulated by the presence of the chloro substituent.
Electrophilic Aromatic Substitution: A Tale of Two Isomers
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a critical tool for the functionalization of the indoline scaffold. For these reactions, the indoline nitrogen is typically acylated to protect it and to direct substitution to the benzene ring. The position of the incoming electrophile is then determined by the electronic and steric environment of the N-acyl-chloroindoline.
While direct, side-by-side comparative studies with quantitative kinetic data for this compound and 5-chloroindoline are not extensively documented in publicly available literature, a clear qualitative and semi-quantitative picture emerges from various synthetic reports. The consensus is that the 5-position of the N-acylindoline ring is significantly more reactive towards electrophiles than the 7-position.
Key Observations from Experimental Data:
-
Preferential 5-Substitution: In electrophilic substitution reactions of N-acylindoline, the major product is consistently the 5-substituted isomer, with the 7-substituted isomer being a minor byproduct, if formed at all. This indicates a lower activation energy for the formation of the sigma complex intermediate at the 5-position.
-
Deactivating Influence of Chlorine: The presence of a chlorine atom at either position 5 or 7 is expected to decrease the overall rate of electrophilic aromatic substitution compared to unsubstituted N-acylindoline due to its electron-withdrawing nature.
To illustrate the expected differences in reactivity, the following table summarizes hypothetical comparative yields for a representative Friedel-Crafts acylation reaction, based on the established principles of electrophilic aromatic substitution on substituted aromatics.
| Reaction | Substrate | Major Product | Hypothetical Yield (%) | Minor Product | Hypothetical Yield (%) |
| Friedel-Crafts Acylation | N-Acetyl-5-chloroindoline | 6-Acyl-5-chloro-N-acetylindoline | Moderate to Good | 4-Acyl-5-chloro-N-acetylindoline | Low to None |
| Friedel-Crafts Acylation | N-Acetyl-7-chloroindoline | 6-Acyl-7-chloro-N-acetylindoline | Low to Moderate | 5-Acyl-7-chloro-N-acetylindoline | Very Low to None |
Note: This table is illustrative and based on established principles of electrophilic aromatic substitution. Actual yields will vary depending on the specific reaction conditions.
dot
Spectroscopic Comparison of Chloroindoline Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of isomeric impurities and derivatives is critical. This guide provides a comprehensive spectroscopic comparison of chloroindoline isomers, focusing on 4-chloroindoline, 5-chloroindoline, 6-chloroindoline, and 7-chloroindoline. The data presented herein, compiled from various analytical studies, facilitates the differentiation of these positional isomers through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of the four primary chloroindoline isomers. These values are essential for the unambiguous identification and differentiation of each isomer.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between the chloroindoline isomers due to the distinct chemical shifts and coupling patterns of the aromatic protons. The position of the chlorine atom significantly influences the electronic environment of the protons on the benzene ring.
| Isomer | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Other Protons (ppm) |
| 4-Chloroindoline | - | ~6.6 (d) | ~7.0 (t) | ~6.5 (d) | ~3.0 (t, 2H), ~3.6 (t, 2H), ~3.8 (br s, 1H, NH) |
| 5-Chloroindoline | ~7.0 (d) | - | ~6.6 (dd) | ~7.0 (s) | ~2.9 (t, 2H), ~3.5 (t, 2H), ~3.7 (br s, 1H, NH) |
| 6-Chloroindoline | ~6.9 (d) | ~6.6 (d) | - | ~7.0 (s) | ~2.9 (t, 2H), ~3.5 (t, 2H), ~3.8 (br s, 1H, NH) |
| This compound | ~6.9 (d) | ~6.5 (t) | ~6.9 (d) | - | ~3.0 (t, 2H), ~3.6 (t, 2H), ~4.0 (br s, 1H, NH) |
| Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet. |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information for isomer differentiation by revealing the chemical shifts of the carbon atoms in the indoline core. The carbon directly attached to the chlorine atom, as well as the other carbons in the aromatic ring, exhibit characteristic shifts.
| Isomer | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| 4-Chloroindoline | ~47 | ~30 | ~130 | ~123 | ~128 | ~122 | ~118 | ~150 |
| 5-Chloroindoline | ~47 | ~30 | ~131 | ~125 | ~126 | ~124 | ~112 | ~152 |
| 6-Chloroindoline | ~47 | ~30 | ~132 | ~126 | ~118 | ~128 | ~110 | ~153 |
| This compound | ~47 | ~30 | ~129 | ~122 | ~120 | ~124 | ~116 | ~148 |
| Note: Chemical shifts (δ) are approximate and reported in ppm. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is useful for identifying the characteristic functional groups present in chloroindoline isomers. While the spectra share common features, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in distinguishing the isomers.
| Isomer | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-H Aliphatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 4-Chloroindoline | ~3350 | ~3050 | ~2920, ~2850 | ~1600, ~1470 | ~1320 | ~750 |
| 5-Chloroindoline | ~3340 | ~3060 | ~2925, ~2855 | ~1610, ~1480 | ~1330 | ~800 |
| 6-Chloroindoline | ~3345 | ~3055 | ~2920, ~2850 | ~1605, ~1475 | ~1325 | ~810 |
| This compound | ~3360 | ~3050 | ~2920, ~2850 | ~1590, ~1460 | ~1310 | ~730 |
| Note: Vibrational frequencies are approximate and reported in cm⁻¹. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the chloroindoline isomers. The position of the chlorine atom influences the absorption maxima (λ_max).
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| 4-Chloroindoline | ~250 | ~295 |
| 5-Chloroindoline | ~255 | ~300 |
| 6-Chloroindoline | ~253 | ~298 |
| This compound | ~248 | ~290 |
| Note: Absorption maxima (λ_max) are approximate and can be solvent-dependent. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the chloroindoline isomers and information about their fragmentation patterns. While all isomers have the same nominal molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns, although often similar, may show subtle differences in the relative abundances of fragment ions.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-, 5-, 6-, this compound | 153/155 (M⁺/M⁺+2) | 118 ([M-Cl]⁺), 117 ([M-HCl]⁺), 91 |
| Note: m/z values are for the most abundant isotopes. The presence of a chlorine atom is indicated by the characteristic M⁺/M⁺+2 isotopic pattern with a ratio of approximately 3:1. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described above. Specific parameters may vary depending on the instrumentation and sample preparation.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the chloroindoline isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Spectra are acquired on the same instrument as the ¹H NMR. A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of the solid chloroindoline isomer (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film): A few milligrams of the sample are dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the chloroindoline isomer is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). Serial dilutions may be necessary to obtain an optimal absorbance.
-
Data Acquisition: The sample solution is placed in a quartz cuvette (typically with a 1 cm path length). The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a double-beam spectrophotometer. The solvent is used as a reference.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), injected onto the GC column for separation prior to ionization.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like chloroindolines. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of chloroindoline isomers.
Caption: Workflow for the Spectroscopic Comparison of Chloroindoline Isomers.
Unambiguous Structural Validation of 7-Chloroindoline Derivatives: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. In the realm of heterocyclic chemistry, 7-chloroindoline derivatives represent a significant class of molecules with diverse biological activities. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structural validation of these compounds, supported by representative data and detailed experimental protocols.
The complexity of proton (¹H) and carbon-¹³ (¹³C) NMR spectra for substituted indolines often necessitates the use of advanced 2D NMR techniques to resolve overlapping signals and establish unambiguous atomic connectivity.[1][2] This guide focuses on the practical application and comparative strengths of three fundamental 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Comparative Analysis of 2D NMR Techniques
To illustrate the utility of these techniques, we will consider a representative this compound derivative. The hypothetical ¹H and ¹³C NMR data are presented in Table 1, and the expected correlations in COSY, HSQC, and HMBC spectra are detailed in Tables 2, 3, and 4, respectively.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Representative this compound Derivative
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 2 | 52.0 | 3.60 | t | 8.0 |
| 3 | 35.0 | 3.10 | t | 8.0 |
| 3a | 128.0 | - | - | - |
| 4 | 122.0 | 6.80 | d | 7.5 |
| 5 | 125.0 | 7.10 | t | 7.5 |
| 6 | 120.0 | 6.70 | d | 7.5 |
| 7 | 130.0 | - | - | - |
| 7a | 145.0 | - | - | - |
| N-H | - | 5.50 | br s | - |
Correlation Spectroscopy (COSY)
The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[2][3] This is invaluable for identifying adjacent protons in a spin system.
Table 2: Expected COSY Correlations
| Proton (δ ppm) | Correlating Proton(s) (δ ppm) | Interpretation |
| 3.60 (H-2) | 3.10 (H-3) | H-2 is coupled to H-3. |
| 3.10 (H-3) | 3.60 (H-2) | H-3 is coupled to H-2. |
| 7.10 (H-5) | 6.80 (H-4), 6.70 (H-6) | H-5 is coupled to H-4 and H-6. |
| 6.80 (H-4) | 7.10 (H-5) | H-4 is coupled to H-5. |
| 6.70 (H-6) | 7.10 (H-5) | H-6 is coupled to H-5. |
Key Application: Establishes the connectivity of the aliphatic protons in the five-membered ring and the aromatic protons on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is a heteronuclear technique that reveals one-bond correlations between protons and their directly attached carbons (¹JCH).[2][3][4] This is a highly sensitive method for assigning protonated carbons.[4]
Table 3: Expected HSQC Correlations
| Carbon (δ ppm) | Correlating Proton (δ ppm) | Interpretation |
| 52.0 (C-2) | 3.60 (H-2) | C-2 is directly bonded to H-2. |
| 35.0 (C-3) | 3.10 (H-3) | C-3 is directly bonded to H-3. |
| 122.0 (C-4) | 6.80 (H-4) | C-4 is directly bonded to H-4. |
| 125.0 (C-5) | 7.10 (H-5) | C-5 is directly bonded to H-5. |
| 120.0 (C-6) | 6.70 (H-6) | C-6 is directly bonded to H-6. |
Key Application: Unambiguously assigns the carbon signals for all proton-bearing carbons in the molecule. Quaternary carbons are not observed in an HSQC spectrum.[5]
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is another heteronuclear technique that shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes four bonds in conjugated systems.[3][4] This is crucial for connecting different spin systems and identifying quaternary carbons.
Table 4: Expected HMBC Correlations
| Proton (δ ppm) | Correlating Carbon(s) (δ ppm) | Interpretation (Selected Correlations) |
| 3.60 (H-2) | 35.0 (C-3), 145.0 (C-7a) | H-2 is 2 bonds from C-3 and 3 bonds from C-7a. |
| 3.10 (H-3) | 52.0 (C-2), 128.0 (C-3a) | H-3 is 2 bonds from C-2 and 2 bonds from C-3a. |
| 6.80 (H-4) | 120.0 (C-6), 128.0 (C-3a), 145.0 (C-7a) | H-4 shows long-range correlations to C-6, C-3a, and C-7a. |
| 6.70 (H-6) | 122.0 (C-4), 130.0 (C-7), 145.0 (C-7a) | H-6 shows long-range correlations to C-4, C-7, and C-7a. |
| 5.50 (N-H) | 52.0 (C-2), 145.0 (C-7a) | The N-H proton is coupled to C-2 and C-7a. |
Key Application: Connects the aliphatic and aromatic portions of the molecule and allows for the assignment of quaternary carbons (C-3a, C-7, and C-7a) by observing correlations from nearby protons.
Experimental Workflow and Methodologies
The successful acquisition of high-quality 2D NMR data relies on a systematic workflow and carefully optimized experimental parameters.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. ekwan.github.io [ekwan.github.io]
Navigating the Synthesis of 7-Chloroindoline: A Comparative Guide to Synthetic Routes
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 7-Chloroindoline, a significant building block in the synthesis of various pharmacologically active compounds, can be accessed through several synthetic pathways. This guide provides a comprehensive comparison of the primary routes to this compound, offering an objective analysis of their efficacy supported by available experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Material(s) | Key Steps & Reagents | Reported Yield (%) | Reaction Time | Purity/Notes |
| Route 1 | 7-Chloroindole | Reduction | Not specified for 7-chloro derivative. General methods suggest high yields. | ~1 hour | Potential for over-reduction or side reactions depending on the reducing agent. |
| Route 2 | 2-Chloro-6-nitrotoluene | 1. Reduction 2. Cyclization | ~94% for reduction step. Cyclization yield not specified. | Multi-step | Requires a two-step process; cyclization conditions are critical. |
| Route 3 | 7-Chlorooxindole/7-Chloroisatin | Reduction | Not explicitly reported, but likely a viable route. | Dependent on reducing agent and conditions. | Availability of starting material is a key consideration. |
In Detail: A Closer Look at the Synthetic Strategies
Route 1: Reduction of 7-Chloroindole
The most direct approach to this compound involves the reduction of the corresponding indole, 7-chloroindole. This method is attractive due to its atom economy and potentially high yields.
Core Reaction: The reduction of the C2-C3 double bond in the indole ring.
Common Reducing Agents and Conditions:
-
Catalytic Hydrogenation: The use of catalysts such as Platinum on carbon (Pt/C) under a hydrogen atmosphere is another effective method. Reaction conditions such as hydrogen pressure and temperature can be optimized to achieve high yields. Care must be taken to avoid hydrodehalogenation (loss of the chlorine atom).
Advantages:
-
Potentially a single-step, high-yielding reaction.
-
Readily available starting material in 7-chloroindole.
Disadvantages:
-
Lack of specific, comparative quantitative data for the 7-chloro derivative.
-
Potential for side reactions, such as hydrodehalogenation with catalytic hydrogenation.
Route 2: From 2-Chloro-6-nitrotoluene via 3-Chloro-2-methylaniline
This route involves a two-step process starting from the commercially available 2-chloro-6-nitrotoluene.
Step 1: Reduction of 2-Chloro-6-nitrotoluene
The nitro group is reduced to an amine to form 3-chloro-2-methylaniline. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid. This reduction is reported to proceed in high yield, approximately 94%.
Step 2: Cyclization of 3-Chloro-2-methylaniline
The subsequent step involves the formation of the indoline ring. While various methods exist for the cyclization of substituted anilines to form indolines, a specific high-yielding protocol for 3-chloro-2-methylaniline to this compound is not well-documented in comparative literature. The Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone, represents a potential, though indirect, pathway if 3-chloro-2-methylaniline is first converted to the corresponding hydrazine.
Advantages:
-
High yield reported for the initial reduction step.
-
Utilizes readily available starting materials.
Disadvantages:
-
Multi-step synthesis.
-
The cyclization step to form the indoline ring requires further investigation and optimization to be considered a highly efficient route.
Route 3: Reduction of 7-Chlorooxindole or 7-Chloroisatin
Another plausible synthetic strategy involves the reduction of an oxidized indoline precursor, such as 7-chlorooxindole or 7-chloroisatin.
Core Reaction: The reduction of the carbonyl group(s) of the oxindole or isatin ring.
Potential Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing both amide and ketone carbonyls to the corresponding methylene groups. This could potentially convert 7-chlorooxindole or 7-chloroisatin directly to this compound.
-
Wolff-Kishner or Clemmensen Reduction: These classic reduction methods could also be employed to deoxygenate the carbonyl groups.
Advantages:
-
Offers an alternative pathway if the corresponding oxindole or isatin is readily available or easily synthesized.
Disadvantages:
-
Lack of specific experimental protocols and yield data for the reduction to this compound.
-
The harsh conditions of some reduction methods might not be compatible with all functional groups.
Experimental Protocols
Protocol for Route 1: Reduction of 7-Chloroindole with Sodium Cyanoborohydride (General Procedure)
-
Dissolution: Dissolve 7-chloroindole (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 - 2.0 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice water and basify with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the discussed synthetic strategies, the following diagrams are provided.
Caption: Overview of synthetic strategies to this compound.
Caption: Experimental workflow for the reduction of 7-Chloroindole.
Conclusion
Based on the available information, the reduction of 7-chloroindole (Route 1) appears to be the most direct and potentially efficient method for the synthesis of this compound. However, the lack of direct comparative studies with detailed quantitative data for this specific substrate highlights an area for further experimental investigation. Route 2, starting from 2-chloro-6-nitrotoluene, shows promise with a high-yield initial reduction, but the subsequent cyclization step requires optimization. The reduction of 7-chlorooxindole or 7-chloroisatin (Route 3) remains a plausible but less explored option that warrants further research to establish its efficacy. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific requirements for purity and yield.
In Vitro Anticancer Activity of 7-Arylindoline-1-benzenesulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of a series of 7-arylindoline-1-benzenesulfonamide derivatives. The data presented herein is primarily based on a study by Yoo et al. (2010), which highlights a novel class of potent tubulin polymerization inhibitors. Due to the limited availability of published data specifically on 7-chloroindoline derivatives, this guide focuses on structurally related 7-arylindoline compounds, offering valuable insights into the potential of this scaffold in cancer therapy.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of 7-arylindoline-1-benzenesulfonamide derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a key metric for this comparison. The data reveals that several derivatives exhibit potent sub-micromolar activity, with compound 15 (7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide) demonstrating particularly high potency across multiple cell lines, including a multi-drug resistant (MDR) line.[1][2]
| Compound | 7-Aryl Substitution | H460 (Lung) IC50 (nM) | HT29 (Colon) IC50 (nM) | MKN45 (Stomach) IC50 (nM) | KB (Oral Epidermoid) IC50 (nM) | KB-vin10 (MDR) IC50 (nM) |
| 7 | Phenyl | 185 ± 21 | 201 ± 25 | 193 ± 18 | 189 ± 23 | 215 ± 28 |
| 13 | 4'-Methoxyphenyl | 45 ± 8 | 54 ± 9 | 49 ± 7 | 48 ± 6 | 58 ± 11 |
| 14 | 4'-Nitrophenyl | 35 ± 6 | 42 ± 7 | 38 ± 5 | 36 ± 4 | 45 ± 9 |
| 15 | 4'-Cyanophenyl | 17 ± 4 | 21 ± 5 | 19 ± 3 | 18 ± 3 | 32 ± 7 |
| 17 | 4'-Aminophenyl | 85 ± 12 | 98 ± 15 | 91 ± 11 | 88 ± 13 | 105 ± 16 |
| 19 | 4'-Pyridinyl | 55 ± 9 | 68 ± 11 | 61 ± 8 | 59 ± 7 | 75 ± 12 |
| 23 | 2'-Furanyl | 78 ± 11 | 89 ± 13 | 82 ± 10 | 80 ± 12 | 95 ± 14 |
| CA-4 (Combretastatin A-4) | Reference Drug | 2.5 ± 0.5 | 3.1 ± 0.6 | 2.8 ± 0.4 | 2.6 ± 0.5 | 4.5 ± 0.8 |
| Colchicine | Reference Drug | 8.5 ± 1.2 | 9.8 ± 1.5 | 9.1 ± 1.3 | 8.8 ± 1.4 | 12.5 ± 1.8 |
Data is presented as mean ± standard deviation.[2]
Experimental Protocols
Cell Growth Inhibitory Assay (Methylene Blue Assay)
The cytotoxicity of the 7-arylindoline-1-benzenesulfonamide derivatives was determined using a methylene blue dye assay.[3]
-
Cell Culture: Human cancer cell lines (H460, HT29, MKN45, KB, and KB-VIN10) were maintained in RPMI-1640 medium supplemented with 5% fetal bovine serum. The multi-drug resistant KB-VIN10 cell line was cultured in a medium containing 10 nM vincristine.
-
Cell Seeding: Cells in the logarithmic growth phase were seeded in 24-well plates at a density of 5000 cells/mL per well.
-
Compound Treatment: The cells were exposed to various concentrations of the test compounds for 72 hours.
-
Staining: After the incubation period, the cells were stained with methylene blue.
-
Quantification: The effect of the compounds on cell growth was evaluated by measuring the absorbance of the eluted dye. The IC50 value, which is the concentration required for 50% inhibition of cell growth, was then calculated graphically in comparison to untreated controls.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
The mechanism of action of these compounds was elucidated through a tubulin polymerization assay. The following is a standard protocol for a fluorescence-based assay.[1][2]
-
Reagent Preparation:
-
Tubulin Reaction Mix: Purified tubulin (from bovine or porcine brain) is prepared on ice at a final concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye (e.g., DAPI).[1][4]
-
Test Compounds and Controls: Prepare 10x stocks of the test compounds, a known polymerization inhibitor (e.g., nocodazole), and a polymerization enhancer (e.g., paclitaxel) in the general tubulin buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 10x test compound, positive controls, or a vehicle control to the wells of a pre-warmed (37°C) 96-well plate.[1]
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes) with appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
The inhibitory effect of the compounds is determined by the reduction in the rate and extent of fluorescence increase compared to the vehicle control. The IC50 for tubulin polymerization is the concentration of the compound that inhibits the polymerization by 50%.[2]
-
Mandatory Visualization
Caption: Workflow for evaluating the in vitro anticancer activity.
Caption: Inhibition of tubulin polymerization by 7-arylindoline derivatives.
Concluding Remarks
The 7-arylindoline-1-benzenesulfonamide scaffold represents a promising class of anticancer agents. The presented data highlights their potent cytotoxic effects against a range of cancer cell lines, which is attributed to their ability to inhibit tubulin polymerization by binding to the colchicine site.[1][2] This mechanism ultimately leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5] Further investigation and optimization of this chemical series, including the exploration of this compound derivatives, are warranted to develop novel and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
Comparative Analysis of 1-Substituted-7-Chloro-6-hydroxy-tetrahydroisoquinoline Analogs as Dopamine Receptor Ligands
A detailed examination of the structure-activity relationships of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinoline derivatives reveals critical insights into their binding affinities for dopamine D1-like and D2-like receptors. This guide provides a comprehensive comparison of these analogs, presenting key experimental data, detailed protocols, and visualizations of the relevant signaling pathways to aid researchers and drug development professionals in the field of neuropharmacology.
A series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines, encompassing 1-butyl, 1-phenyl, and 1-benzyl derivatives, have been synthesized and evaluated for their affinity towards dopamine receptors. The findings indicate that structural modifications at the 1-position significantly influence both the affinity and selectivity for D1-like and D2-like receptor subtypes.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The binding affinities of the synthesized 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinoline analogs for dopamine D1-like and D2-like receptors were determined using radioligand binding assays. The results, expressed as inhibitor constant (Kᵢ) values, are summarized in the table below. Lower Kᵢ values indicate higher binding affinity.
| Compound ID | 1-Substituent | D1-like Kᵢ (nM) | D2-like Kᵢ (nM) | Selectivity (D1/D2) |
| 1e | n-Butyl | 3234 | 66 | 49.0 |
| 2a | Phenyl | 1584 | 1258 | 1.26 |
| 2b | 4-Methylphenyl | 1122 | 1122 | 1.00 |
| 2c | 4-Methoxyphenyl | 1349 | 1230 | 1.10 |
| 2d | 4-Chlorophenyl | 1000 | 1000 | 1.00 |
| 3a | Benzyl | 1412 | 1000 | 1.41 |
| 3b | 4-Methylbenzyl | 1258 | 1000 | 1.26 |
| 3c | 4-Methoxybenzyl | 1258 | 1000 | 1.26 |
| 3d | 4-Chlorobenzyl | 1122 | 1000 | 1.12 |
Data sourced from Berenguer et al., 2009.[1]
The SAR data reveals that the 1-butyl substituted analog (1e ) exhibits the highest affinity and selectivity for the D2-like receptors, with a 49-fold preference over D1-like receptors.[1] In contrast, the 1-phenyl and 1-benzyl substituted analogs generally show lower affinity and lack significant selectivity between the two receptor subtypes.[1] These findings underscore the importance of the nature and conformation of the substituent at the 1-position in determining the pharmacological profile of this class of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Dopamine Receptor Binding Assay
This protocol describes the procedure for determining the binding affinity of test compounds to dopamine D1-like and D2-like receptors in rat striatal membranes.[2][3]
1. Membrane Preparation:
-
Male Sprague-Dawley rats are decapitated, and the corpus striatum is dissected on ice.[3]
-
The tissue is homogenized in 40 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7 at 25°C) using a Polytron homogenizer.[3]
-
The homogenate is centrifuged at 50,000 x g for 10 minutes. The resulting pellet is washed by re-homogenization in the same buffer and re-centrifugation.[3]
-
The final pellet is resuspended in 100 volumes of 50 mM Tris-HCl buffer (pH 7.5 at 25°C) containing 10 µM pargyline and 0.1% ascorbic acid.[3]
2. Binding Assay:
-
For D1-like receptor binding, membranes are incubated with the selective radioligand [³H]SCH 23390. For D2-like receptor binding, [³H]spiperone is used.[4]
-
The assay is performed in a final volume of 1 ml containing the membrane preparation, the radioligand, and various concentrations of the test compound or a displacing agent for non-specific binding determination (e.g., 1 µM (+)-butaclamol).[2]
-
The mixture is incubated at a specified temperature and duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[2][3]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[2]
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[2]
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.
-
The inhibitor constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine D2 receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5][6] Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This, in turn, reduces the activity of protein kinase A (PKA) and modulates downstream cellular responses.[5] Additionally, D2 receptor activation can lead to the recruitment of β-arrestin, which can initiate G protein-independent signaling cascades, such as the MAPK pathway.[5][6]
References
- 1. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiproliferative Activity of 7-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline scaffold, a key pharmacophore in medicinal chemistry, has garnered significant attention for its potential in the development of novel anticancer agents. This guide provides a comparative overview of the antiproliferative activity of various 7-chloroquinoline derivatives, supported by experimental data from recent studies. The objective is to offer a clear and concise resource for researchers and professionals in the field of drug discovery and development.
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various 7-chloroquinoline derivatives against a panel of human cancer cell lines. This quantitative data allows for a direct comparison of the cytotoxic potency of these compounds. Doxorubicin, a standard chemotherapeutic agent, is included for reference.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Morita-Baylis-Hillman Adducts | Derivative 8 | MCF-7 (Breast) | 82.60 ± 0.57 | |
| HCT-116 (Colon) | 27.19 ± 0.77 | |||
| Derivative 9 | MCF-7 (Breast) | 77.70 ± 10.90 | ||
| HCT-116 (Colon) | 65.82 ± 2.24 | |||
| Derivative 10 | MCF-7 (Breast) | 54.46 ± 2.40 | ||
| HCT-116 (Colon) | 46.36 ± 7.79 | |||
| Derivative 11 | MCF-7 (Breast) | 89.70 ± 6.60 | ||
| HCT-116 (Colon) | 100.68 ± 2.18 | |||
| Derivative 13 | MCF-7 (Breast) | 79.38 ± 5.43 | ||
| HCT-116 (Colon) | 52.41 ± 2.35 | |||
| Derivative 14 | MCF-7 (Breast) | 80.30 ± 6.90 | ||
| HCT-116 (Colon) | 95.42 ± 5.63 | |||
| Derivative 15 | MCF-7 (Breast) | 83.86 ± 1.16 | ||
| HCT-116 (Colon) | 90.44 ± 8.42 | |||
| Derivative 16 | MCF-7 (Breast) | 86.40 ± 0.50 | ||
| HCT-116 (Colon) | 94.33 ± 5.11 | |||
| Thioalkylquinoline Derivatives | Compound 73 | CCRF-CEM (Leukemia) | >10 | |
| HCT116 (Colon) | 1.99 | |||
| HCT116p53-/- (Colon) | 2.24 | |||
| Compound 74 | CCRF-CEM (Leukemia) | >10 | ||
| HCT116 (Colon) | 2.53 | |||
| HCT116p53-/- (Colon) | 3.23 | |||
| Compound 81 | HCT116 (Colon) | 4.9 | ||
| HCT116p53-/- (Colon) | 4.76 | |||
| CCRF-CEM (Leukemia) | 2.5 | |||
| Hydrazone Derivatives | Hydrazone 23 | SR (Leukemia) | <0.12 µM (GI50) | |
| Triazole Derivatives | Compound 3 | MCF-7 (Breast) | 14.68 | |
| HCT-116 (Colon) | 23.39 | |||
| HeLa (Cervical) | 50.03 | |||
| Compound 9 | MCF-7 (Breast) | 7.54 | ||
| HCT-116 (Colon) | 21.41 | |||
| HeLa (Cervical) | 21.41 | |||
| Thiazoleacetic Acid Hybrids | Compound 6 | MCF-7 (Breast) | 15.41 | |
| Compound 12 | MCF-7 (Breast) | 12.99 | ||
| Reference Compound | Doxorubicin | MCF-7 (Breast) | 79.30 ± 1.19 | |
| HCT-116 (Colon) | 80.30 ± 2.10 |
Experimental Protocols
The antiproliferative activity of 7-chloroquinoline derivatives is predominantly assessed using cell viability assays. The following is a generalized protocol based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 10,000 cells per well and allowed to attach for 24 hours.
2. Compound Treatment:
-
A stock solution of the 7-chloroquinoline derivative is prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of the compound are made to achieve a range of final concentrations.
-
The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
The treated cells are incubated for a specified period, typically 48 to 72 hours.
3. MTT Assay and Absorbance Measurement:
-
Following the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining IC50 values.
Signaling Pathways
7-Chloroquinoline derivatives exert their antiproliferative effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
A Comparative Guide to the Mass Spectrometric Fragmentation Analysis of 7-Chloroindoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of 7-chloroindoline and its isomers. Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex matrices, a common challenge in pharmaceutical research and development. This document presents a summary of expected fragmentation data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis, and visual representations of fragmentation mechanisms to aid in the structural elucidation of these compounds.
Introduction
Chloroindoline isomers are prevalent structural motifs in a variety of biologically active compounds. The position of the chlorine atom on the indoline ring significantly influences the molecule's physicochemical properties and its fragmentation behavior under mass spectrometric conditions. Electron ionization (EI) mass spectrometry is a powerful technique for distinguishing between such isomers by analyzing their unique fragmentation patterns. This guide focuses on the comparative fragmentation analysis of 4-, 5-, 6-, and this compound.
A key characteristic in the mass spectra of these compounds is the presence of the M+2 isotope peak, which is indicative of a single chlorine atom. The natural isotopic abundance of chlorine (35Cl: 37Cl ≈ 3:1) results in a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments, with the peak at M+2 having approximately one-third the intensity of the peak at M.[1][2][3][4]
Comparative Fragmentation Analysis
The principal fragmentation pathways for chloroindoline isomers under electron ionization involve the loss of radicals and neutral molecules from the molecular ion. The position of the chlorine atom influences the relative abundance of the resulting fragment ions. The primary fragmentation events typically include the loss of a hydrogen radical ([M-H]+), a chlorine radical ([M-Cl]+), and the retro-Diels-Alder (RDA) fragmentation of the dihydropyrrole ring.
Table 1: Predicted Major Fragment Ions of Chloroindoline Isomers in EI-MS
| m/z Value | Proposed Fragment | 4-Chloroindoline (Predicted Relative Abundance) | 5-Chloroindoline (Observed/Predicted Relative Abundance) | 6-Chloroindoline (Observed/Predicted Relative Abundance) | This compound (Predicted Relative Abundance) |
| 153/155 | [M]+• | High | High | High | High |
| 152/154 | [M-H]+ | Moderate | Moderate | Moderate | Moderate |
| 125 | [M-C2H4]+• (RDA) | Moderate | Moderate | Moderate | Moderate |
| 117 | [M-HCl]+• | Moderate | High | High | Low |
| 90 | [C7H6]+ | Moderate | High | High | Low |
| 89 | [C7H5]+ | Moderate | High | High | Low |
Note: Relative abundances are predicted based on general fragmentation patterns of substituted indolines and halogenated aromatic compounds. Observed data for some isomers may vary. The presence of the 37Cl isotope will result in corresponding peaks at m/z+2 for chlorine-containing fragments.
The fragmentation of the indoline core often proceeds via a retro-Diels-Alder (RDA) reaction, leading to the expulsion of ethylene (C2H4) and the formation of a radical cation at m/z 125 (for the 35Cl isotope). Another significant fragmentation pathway is the loss of a chlorine radical, yielding an ion at m/z 118, followed by the loss of HCN to produce an ion at m/z 91. The loss of HCl is also a common fragmentation pathway for chloroaromatic compounds.
For this compound, the proximity of the chlorine atom to the nitrogen-containing ring may influence the fragmentation pathways, potentially leading to unique fragments or different relative abundances compared to the other isomers. For instance, interactions between the chlorine atom and the amino group could facilitate specific rearrangements.
Experimental Protocols
A robust and reproducible analytical method is essential for the reliable identification of chloroindoline isomers. Gas chromatography coupled with mass spectrometry (GC-MS) is a well-suited technique for this purpose.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.[1][5]
-
Standard Solutions: Prepare individual stock solutions of each chloroindoline isomer in a volatile organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Matrix Samples: For samples in complex matrices, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove interfering substances.
2. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of chloroindoline isomers.[6]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for chloroindoline isomers.
Caption: General fragmentation pathways for chloroindoline isomers.
Caption: Experimental workflow for GC-MS analysis of chloroindoline isomers.
References
A Researcher's Guide to Spectroscopic Differentiation of Cis- and Trans- Isomers
For researchers, scientists, and drug development professionals, the precise characterization of molecular geometry is a cornerstone of chemical analysis and synthesis. Geometric isomers, specifically cis- and trans- isomers, often exhibit vastly different physical, chemical, and biological properties. Consequently, their unambiguous differentiation is critical. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman Spectroscopy—for distinguishing between these isomers, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful and versatile technique for identifying cis- and trans- isomers.[1] The method relies on the principle that the chemical environment and spatial relationship of nuclei influence their resonance frequencies (chemical shifts) and spin-spin coupling interactions (coupling constants).
Key Differentiating Parameters:
-
¹H NMR - Vicinal Coupling Constants (³JHH): The most reliable indicator for differentiating alkene isomers is the magnitude of the coupling constant between vinylic protons (protons on the double-bonded carbons).[2][3] The dihedral angle between these protons is approximately 0° in cis isomers and 180° in trans isomers. According to the Karplus relationship, this geometric difference results in a significantly larger coupling constant for trans isomers.[2]
-
¹H NMR - Chemical Shifts (δ): The spatial arrangement of substituents can cause protons in one isomer to be more shielded (shifted upfield) or deshielded (shifted downfield) compared to the other.[3][5] For example, in cis-stilbene, the vinylic protons are more shielded (~6.60 ppm) due to anisotropic effects from the out-of-plane phenyl rings, compared to trans-stilbene (~7.11 ppm).[6]
-
¹³C NMR - Chemical Shifts (δ): The carbon atoms of the double bond also exhibit different chemical shifts depending on the isomeric form, providing another layer of confirmation.
Comparative Data: cis- vs. trans-Stilbene
| Spectroscopic Parameter | cis-Stilbene | trans-Stilbene | Key Differentiating Feature |
| ¹H Vinylic Proton Chemical Shift (δ) | ~6.60 ppm[6] | ~7.11 ppm[6] | Vinylic protons in the cis isomer are more shielded (upfield shift). |
| ¹H Vinylic Proton Coupling Constant (³JHH) | ~10-12 Hz[7] | ~15-17 Hz[7] | The trans isomer exhibits a significantly larger coupling constant. |
| ¹³C Vinylic Carbon Chemical Shift (δ) | ~129.1 ppm | ~128.8 ppm | Subtle but measurable difference in carbon chemical shifts. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.[2][6] Add a small amount of an internal standard like tetramethylsilane (TMS) if required.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.[6] A standard ¹H NMR spectrum is acquired.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform.[2] The spectrum is then phased and baseline-corrected.
-
Analysis: Calibrate the chemical shift scale to the TMS signal at 0 ppm.[8] Identify the signals corresponding to the vinylic protons and measure the splitting pattern to determine the coupling constant (J) in Hertz (Hz).[2]
Infrared (IR) and Raman Spectroscopy: Probing Vibrational Modes
Vibrational spectroscopy techniques, IR and Raman, distinguish isomers based on their different molecular symmetries and resulting vibrational modes.[1]
Key Differentiating Parameters:
-
IR - Out-of-Plane C-H Bending: This is the most characteristic IR absorption for distinguishing disubstituted alkenes. The vibration for the trans configuration occurs at a significantly higher wavenumber.[8]
-
Symmetry and the Rule of Mutual Exclusion: For highly symmetric, centrosymmetric trans isomers (e.g., trans-1,2-dichloroethylene), vibrations that are IR-active are Raman-inactive, and vice versa. The C=C stretching vibration, for instance, is often strong in the Raman spectrum but absent in the IR spectrum for such trans isomers because it does not cause a change in the dipole moment.[1][10] The corresponding cis isomer, being less symmetric, will typically show a C=C stretch in both IR and Raman spectra.[1]
Comparative Data: Vibrational Spectroscopy
| Spectroscopic Technique | Parameter | cis-Isomer | trans-Isomer | Key Differentiating Feature |
| Infrared (IR) | Alkene C-H Out-of-Plane Bend | ~690 cm⁻¹ (Stilbene)[8] | ~960 cm⁻¹ (Stilbene)[8] | The trans C-H bend is at a much higher wavenumber. |
| Raman | C=C Stretch (for symmetric alkenes) | Raman Active | Raman Active (often stronger) | For centrosymmetric trans isomers, the C=C stretch is IR-inactive but Raman-active. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal.[8]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using the built-in clamp to ensure good contact.[8]
-
Data Acquisition: Collect the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the key vibrational bands, paying close attention to the 1000-650 cm⁻¹ region for the characteristic out-of-plane C-H bending vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy differentiates isomers by probing their electronic transitions, typically π → π* transitions in alkenes. The energy required for this transition is sensitive to the extent of π-conjugation and molecular planarity.
Key Differentiating Parameters:
-
Wavelength of Maximum Absorbance (λmax): Generally, trans isomers are more stable and can adopt a more planar conformation than their sterically hindered cis counterparts.[8] This increased planarity allows for more effective π-conjugation, which lowers the energy of the π* molecular orbital. Consequently, less energy is required for the electronic transition, resulting in absorption at a longer wavelength (a bathochromic or red shift).[8][11]
-
Molar Extinction Coefficient (ε): The more planar and symmetric trans isomer typically has a higher probability of electronic transition, leading to a more intense absorption band and a higher molar extinction coefficient.[8]
Comparative Data: Stilbene and Resveratrol
| Compound | Isomer | λmax | Molar Extinction Coefficient (ε) | Key Differentiating Feature |
| Stilbene (in hexane) | cis | ~280 nm[8] | Lower[8] | Steric hindrance in cis-stilbene forces the phenyl rings out of plane, disrupting conjugation and causing a hypsochromic (blue) shift compared to the trans isomer. |
| trans | ~295 nm[8] | Higher[8] | Greater planarity leads to more effective conjugation and a bathochromic (red) shift. | |
| Resveratrol (aqueous) | cis | ~286 nm[12] | 9,515 M⁻¹cm⁻¹ (at 304 nm)[13] | The trans isomer absorbs at a longer wavelength with a significantly higher molar absorptivity.[12] |
| trans | ~308 nm[14] | 23,400 M⁻¹cm⁻¹ (at 286 nm)[13] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., hexane, ethanol, or water). The concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Data Acquisition: Replace the blank cuvette with the sample cuvette and scan across the UV-Vis range (e.g., 200-400 nm) to record the absorption spectrum.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength for each isomer.
Visualizing the Workflow and Principles
To aid in understanding the process and underlying concepts, the following diagrams illustrate the experimental workflow and the relationship between molecular structure and spectroscopic output.
Caption: Experimental workflow for isomer identification.
Caption: Relationship between isomer structure and spectroscopic output.
Summary and Recommendations
Each spectroscopic technique offers unique advantages for the differentiation of cis- and trans- isomers.
| Technique | Primary Differentiating Feature | Strengths | Limitations |
| NMR | Vinylic proton coupling constant (³JHH) | Highly definitive and quantitative; provides rich structural information.[1][2] | Requires more sample; more expensive instrumentation. |
| IR | Out-of-plane C-H bending vibration | Fast, inexpensive, and highly characteristic for alkenes.[8] | C=C stretch can be weak or ambiguous; not all isomers have this specific bond. |
| UV-Vis | λmax and molar absorptivity (ε) | Highly sensitive; requires very little sample. | Indirect; interpretation can be complex if other chromophores are present.[1] |
| Raman | C=C stretching vibration (symmetry) | Excellent for symmetric molecules where IR bands may be absent or weak. | Can be less sensitive than IR; fluorescence can interfere. |
For unambiguous identification, ¹H NMR spectroscopy is the gold standard due to the direct and predictable relationship between dihedral angle and the vicinal coupling constant.[2] IR spectroscopy serves as an excellent, rapid screening method , with the out-of-plane C-H bend providing a clear diagnostic peak for many alkenes.[8] UV-Vis spectroscopy is a valuable complementary technique , especially for conjugated systems, where it provides insight into the electronic structure and planarity of the isomers.[5] The choice of technique will ultimately depend on the specific molecular structure, available instrumentation, and the amount of sample. In many research settings, employing a combination of these methods provides the most comprehensive and confident characterization of cis- and trans- isomers.
References
- 1. tuitiontube.com [tuitiontube.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. brainly.in [brainly.in]
- 12. researchgate.net [researchgate.net]
- 13. Simple spectrophotometric assessment of the trans-/cis-resveratrol ratio in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to In Silico ADME Predictions for Novel 7-Chloroindoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The successful progression of a novel chemical entity from discovery to a marketable drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Early-stage evaluation of these pharmacokinetic parameters is essential to reduce the high attrition rates in drug development.[3][4] In silico computational models offer a rapid and cost-effective alternative to traditional experimental testing, allowing for the high-throughput screening and prioritization of candidates like novel 7-Chloroindoline compounds.[3][5]
This guide provides a comparative overview of ADME properties predicted for a hypothetical series of novel this compound derivatives using widely recognized in silico tools. It outlines the methodologies behind these predictions and presents the data in a clear, comparative format to aid in the selection of compounds with the most promising drug-like profiles.
Comparative Analysis of Predicted ADME Properties
The following tables summarize the computationally predicted ADME properties for three hypothetical this compound derivatives (CIND-1, CIND-2, CIND-3) compared against a reference compound. These predictions were generated using methodologies similar to those employed by popular platforms like SwissADME and pkCSM.[6][7][8]
Table 1: Physicochemical Properties and Lipophilicity
| Compound ID | Molecular Weight ( g/mol ) | logP (Consensus) | Water Solubility (logS) | Topological Polar Surface Area (Ų) | Lipinski's Rule of Five Violations |
| CIND-1 | 320.78 | 2.85 | -3.50 | 65.4 | 0 |
| CIND-2 | 355.85 | 3.40 | -4.10 | 75.8 | 0 |
| CIND-3 | 410.92 | 4.20 | -4.95 | 82.1 | 0 |
| Reference | 295.34 | 2.10 | -2.80 | 55.2 | 0 |
Note: Data is illustrative. logP indicates lipophilicity; logS indicates aqueous solubility. Adherence to Lipinski's Rule (MW ≤500, logP ≤5, H-bond donors ≤5, H-bond acceptors ≤10) suggests good oral bioavailability.[9]
Table 2: Absorption and Distribution Predictions
| Compound ID | Human Intestinal Absorption (%HIA) | Caco-2 Permeability (log Papp) | Blood-Brain Barrier (BBB) Permeant | P-glycoprotein (P-gp) Substrate |
| CIND-1 | High (>90%) | 0.95 | Yes | No |
| CIND-2 | High (>90%) | 0.88 | Yes | No |
| CIND-3 | Moderate (65%) | 0.52 | No | Yes |
| Reference | High (>90%) | 1.10 | Yes | No |
Note: Data is illustrative. Caco-2 permeability is an in vitro model for intestinal absorption.[10][11] P-gp is an efflux pump that can limit drug absorption and distribution.
Table 3: Metabolism and Excretion Predictions
| Compound ID | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Total Clearance (log ml/min/kg) |
| CIND-1 | No | Yes | 0.45 |
| CIND-2 | No | Yes | 0.38 |
| CIND-3 | Yes | Yes | 0.15 |
| Reference | No | No | 0.60 |
Note: Data is illustrative. Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Inhibition can lead to drug-drug interactions.
Methodologies and Protocols
The predictions summarized above are derived from established computational models that utilize a compound's chemical structure to forecast its pharmacokinetic behavior.
In Silico Prediction Workflow
The general workflow for in silico ADME prediction involves several key steps, from initial data input to the final analysis of predicted properties. This process allows for the efficient screening of large compound libraries to identify candidates with favorable ADME profiles early in the drug discovery pipeline.
Caption: General workflow for in silico ADME prediction.
Key Experimental Protocols (In Silico)
-
Physicochemical Property Calculation:
-
Objective: To calculate fundamental molecular properties that influence ADME.
-
Protocol: The canonical SMILES (Simplified Molecular Input Line Entry System) string of each this compound compound is submitted to a prediction tool (e.g., SwissADME, pkCSM).[7] The software calculates descriptors such as molecular weight (MW), topological polar surface area (TPSA), number of rotatable bonds, hydrogen bond acceptors, and donors. Lipophilicity (logP) and water solubility (logS) are predicted using established algorithms like consensus LogP (from multiple methods) and ESOL (Estimated Solubility), respectively.
-
-
Pharmacokinetic Prediction:
-
Objective: To predict the absorption, distribution, metabolism, and excretion profiles.
-
Protocol: The prediction is based on quantitative structure-activity relationship (QSAR) models, machine learning algorithms, or fragment-based contribution methods.[12]
-
Absorption: Human Intestinal Absorption (%HIA) is often predicted as a percentage or a qualitative class (High/Low).[13] Caco-2 permeability, a surrogate for intestinal permeability, is predicted as a log Papp value.
-
Distribution: Blood-Brain Barrier (BBB) penetration is predicted as a binary classifier (Yes/No). This is often based on a combination of properties like size, polarity, and logP.
-
Metabolism: Inhibition of major Cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) is predicted using classification models trained on large datasets of known inhibitors and non-inhibitors.
-
Excretion: Total Clearance (CL_TOT) is predicted as a regression value, often in log units (log ml/min/kg), integrating metabolism and renal clearance predictions.
-
-
Relationships Between ADME Properties
The different facets of ADME are not independent; they are interconnected and influenced by the fundamental physicochemical properties of a molecule. Understanding these relationships is key to designing compounds with a balanced and favorable pharmacokinetic profile.
Caption: Interrelationships between core ADME properties.
References
- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery [ouci.dntb.gov.ua]
- 3. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 7-Chloroindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 7-Chloroindoline (CAS No. 114144-22-8). Adherence to these guidelines is critical for ensuring laboratory safety, maintaining experimental integrity, and protecting the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent exposure. Based on the available Global Harmonized System (GHS) classifications, this compound poses several risks.[1][2]
GHS Hazard Statements:
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields are required.[3] |
| Face Shield | A face shield should be worn in conjunction with goggles when there is a potential for splashing or spraying.[4][5][6] | |
| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Lab Coat/Coveralls | A standard laboratory coat must be worn. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.[7] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are essential to minimize risk and ensure the quality of the compound is not compromised.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
Keep the container tightly closed and store at 4°C, protected from light.[1]
2. Preparation and Weighing:
-
All handling of solid this compound should be performed within a certified chemical fume hood to control dust and vapor exposure.
-
Before weighing, allow the container to reach room temperature to prevent condensation.
-
Use dedicated, clean spatulas and weighing vessels.
-
Avoid creating dust. If dust is generated, gently clean the area with a damp cloth or a vacuum equipped with a HEPA filter.
3. Dissolution and Use:
-
When dissolving the compound, add the solid to the solvent slowly while stirring to prevent splashing.
-
Handle all solutions containing this compound within a chemical fume hood.
-
Ensure all containers are clearly and accurately labeled.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Decontaminate all equipment and work surfaces used during the procedure.
-
Remove and properly dispose of contaminated PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Contaminated Solids: Collect any contaminated solid waste (e.g., paper towels, weigh boats, contaminated PPE) in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound: Unused this compound should be disposed of in its original container or a compatible, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow for Handling this compound
Caption: Standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. chemscene.com [chemscene.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gallorini.it [gallorini.it]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
